VUANT1
Description
modulates odorant receptor ion channel Orco in Anopheles gambiae; structure in first source
Properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-25-21(17-10-7-13-28-17)23-24-22(25)29-14-20(27)26-15-8-3-5-11-18(15)30-19-12-6-4-9-16(19)26/h3-13H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRHXKUEMHBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VUANT1: An In-depth Technical Guide to a Novel Insect Odorant Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insect olfactory system, a primary driver of behaviors critical for survival and reproduction, presents a compelling target for the development of novel insect control agents. Odorant receptors (ORs), which mediate the detection of volatile chemical cues, are central to this system. Insect ORs are unique ligand-gated ion channels, typically forming heteromeric complexes composed of a variable, odorant-specific subunit (ORx) and a highly conserved co-receptor known as Orco.[1][2][3][4] The functional reliance on the Orco subunit across a wide range of insect species makes it an attractive target for broad-spectrum behavioral modulators.[2][3][4] VUANT1 (also known as VU0183254) has emerged as a first-in-class Orco antagonist, offering a powerful pharmacological tool to probe the molecular mechanisms of insect olfaction and a potential scaffold for the development of new insect repellents.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its characterization.
Molecular Structure and Properties
This compound is a derivative of VUAA1, the first identified agonist of the Orco co-receptor.[2][6] The chemical structures of this compound, its parent compound VUAA1, and a related control compound VU0450667 are presented below.
| Compound | Chemical Structure | IUPAC Name |
| This compound (VU0183254) | [Image of this compound chemical structure] | 2-((5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide |
| VUAA1 | [Image of VUAA1 chemical structure] | N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
| VU0450667 | [Image of VU0450667 chemical structure] | 2-((5-(4-bromo-2-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide |
Note: The chemical structures are based on depictions in the cited literature.[2][7]
Mechanism of Action
This compound exhibits a dual antagonistic mechanism, which is crucial for understanding its inhibitory effects on the insect olfactory system. It acts as a competitive antagonist to the synthetic Orco agonist VUAA1, while functioning as a non-competitive, allosteric antagonist to odorant-mediated activation of the OR/Orco complex.[2][4][7]
Allosteric Antagonism of Odorant-Evoked Responses
When an odorant binds to the specific ORx subunit of the heteromeric receptor complex, it induces a conformational change that leads to the opening of the Orco ion channel and subsequent neuronal signaling. This compound is believed to bind to a site on the Orco co-receptor that is distinct from the odorant-binding site on the ORx subunit.[2][3] This allosteric binding event is thought to "lock" the Orco channel in a closed state, thereby preventing ion flow even when the ORx subunit is activated by an odorant.[3] This non-competitive antagonism is insurmountable, meaning that increasing the concentration of the odorant cannot fully overcome the inhibitory effect of this compound.[2]
Competitive Antagonism of VUAA1
In contrast to its allosteric effect on odor-gated activation, this compound acts as a competitive antagonist at the VUAA1 binding site on Orco.[2][4] This suggests that this compound and VUAA1 vie for the same or overlapping binding sites on the Orco protein. As a competitive antagonist, increasing the concentration of VUAA1 can overcome the inhibitory effect of this compound.[2] This competitive relationship provides strong evidence for a direct interaction between this compound and the Orco co-receptor.
The following diagram illustrates the proposed mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in several studies using various insect species and receptor complexes. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound (VU0183254) in Calcium Mobilization Assays
| Cell Line / Receptor Complex | Agonist | This compound IC50 (log M ± SEM) | Reference |
| HEK cells expressing AgOrco | VUAA1 (100 µM) | -4.9 ± 0.09 | [8] |
| HEK cells expressing AgOrco + AgOr65 | Eugenol (1 µM) | -4.8 ± 0.06 | [8] |
Table 2: Inhibition of Odorant- and VUAA1-Evoked Currents by this compound in Whole-Cell Patch-Clamp Electrophysiology
| Cell Line / Receptor Complex | Agonist | This compound Concentration | % Inhibition (mean ± SEM) | Reference |
| HEK cells expressing AgOrco + AgOr48 | delta-undecalactone (1 µM) | 100 µM | Not specified, but significant reduction shown | [9] |
| HEK cells expressing AgOrco + AgOr48 | VUAA1 (100 µM) | 100 µM | 85.5 ± 1.5% | [4] |
| HEK cells expressing AgOrco + AgOr65 | Eugenol (1 µM) | 100 µM | 89.0 ± 4.8% | [4] |
| HEK cells expressing AgOrco + AgOr65 | VUAA1 (100 µM) | 100 µM | 85.0 ± 3.5% | [4] |
| HEK cells expressing AgOrco | VUAA1 (100 µM) | 100 µM | 89.5 ± 7.5% | [8] |
| HEK cells expressing HsOrco | VUAA1 (100 µM) | 100 µM | 63.9 ± 2.2% | [8] |
AgOrco: Anopheles gambiae Orco; HsOrco: Harpegnathos saltator Orco
Experimental Protocols
The characterization of this compound as an Orco antagonist has relied on a combination of in vitro and in vivo experimental techniques. This section provides detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This high-throughput screening assay is used to measure changes in intracellular calcium concentrations upon receptor activation.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired Orco and/or ORx subunits using lipid-based transfection reagents like Lipofectamine 2000. For stable cell lines, selection antibiotics are used.
2. Calcium Indicator Loading:
-
24-48 hours post-transfection, cells are plated into 96- or 384-well black-walled, clear-bottom plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for 1 hour at 37°C.
3. Compound Preparation and Application:
-
This compound and control compounds are prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the assay buffer.
-
The fluorescent plate reader (e.g., FDSS6000) is programmed to first add the antagonist (this compound) to the wells and incubate for a specified period.
-
Subsequently, the agonist (e.g., VUAA1 or a specific odorant) is added to stimulate the receptors.
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured before and after the addition of the agonist.
-
The change in fluorescence is indicative of the intracellular calcium concentration.
-
Dose-response curves are generated by testing a range of antagonist concentrations, and IC50 values are calculated using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the currents flowing through the cell membrane.
1. Cell Preparation:
-
HEK293 cells expressing the target insect odorant receptors are grown on glass coverslips.
-
The coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Pipette Preparation and Sealing:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
The pipette is carefully maneuvered to touch the surface of a single cell.
-
Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
3. Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
The cell's membrane potential is clamped at a holding potential, typically -60 mV.
4. Compound Application and Recording:
-
Agonists and antagonists are applied to the cell via a perfusion system.
-
Currents are recorded in response to the application of the compounds. For antagonist testing, the antagonist is typically pre-applied before co-application with the agonist.
5. Data Analysis:
-
The amplitude of the inward currents is measured and analyzed.
-
The percentage of inhibition by the antagonist is calculated by comparing the current in the presence and absence of the antagonist.
Single Sensillum Recording (SSR)
This in vivo technique allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) within their native environment on the insect antenna.
1. Insect Preparation:
-
An insect (e.g., a mosquito) is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed.
-
The preparation is placed under a high-magnification microscope.
2. Electrode Placement:
-
A reference electrode (e.g., a sharpened tungsten wire) is inserted into the insect's eye.
-
A recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum on the antenna.
3. Odor Delivery:
-
A constant stream of humidified, purified air is delivered to the antenna through a tube.
-
Odorants, dissolved in a solvent and applied to a filter paper, are introduced into the airstream for a defined duration using a stimulus controller.
-
For antagonist testing, the antagonist can be delivered in the airstream or applied topically to the antenna.
4. Recording and Analysis:
-
The electrical signals from the OSNs are amplified, filtered, and recorded.
-
Spike sorting software is used to distinguish and count the action potentials from different neurons within the sensillum.
-
The change in spike frequency in response to odor stimulation, with and without the antagonist, is quantified.
Conclusion and Future Directions
This compound represents a significant advancement in the study of insect olfaction. Its well-characterized dual mechanism of action provides a powerful tool for dissecting the function of the highly conserved Orco co-receptor. The quantitative data on its inhibitory efficacy across different insect species highlights its potential as a broad-spectrum antagonist. The detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to further investigate Orco modulators.
While this compound itself may have limited utility as a commercial insect control agent due to factors like volatility, it serves as an invaluable chemical probe.[3][5] Future research will likely focus on using the this compound scaffold to design and synthesize novel analogs with improved properties, such as increased potency, volatility, and species selectivity. Such endeavors could lead to the development of a new generation of environmentally friendly insect repellents that work by effectively "blinding" insects to the chemical cues that guide their destructive behaviors.
References
- 1. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 2. Allosteric Antagonism of Insect Odorant Receptor Ion Channels | PLOS One [journals.plos.org]
- 3. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Antagonism of Insect Odorant Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Antagonism of Insect Odorant Receptor Ion Channels | PLOS One [journals.plos.org]
The Pharmacological Profile of VUANT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUANT1, also known as VU0183254, is a significant pharmacological tool for the study of insect olfaction. It functions as a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco), a crucial component of the insect olfactory signaling pathway. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its activity, and detailed methodologies for key experimental procedures.
Introduction
The insect olfactory system is a primary target for the development of novel insect control strategies. A key element of this system is the odorant receptor (OR), which typically forms a heteromeric complex with the highly conserved odorant receptor co-receptor (Orco). Orco is a non-selective cation channel essential for the function of most ORs. This compound has emerged as a valuable chemical probe to investigate the function of Orco and the broader mechanisms of insect olfaction.
Mechanism of Action
This compound exerts its inhibitory effect through a sophisticated allosteric mechanism. Unlike competitive antagonists that bind to the same site as the natural ligand, this compound binds to a different, allosteric site on the Orco subunit. This binding event induces a conformational change in the receptor complex that non-competitively inhibits the activation of the ion channel, even in the presence of an odorant agonist.
Interestingly, while this compound is a non-competitive antagonist of odorant-mediated activation, it acts as a competitive antagonist against the synthetic Orco agonist, VUAA1. This suggests that this compound and VUAA1 may bind to the same or overlapping allosteric sites on the Orco subunit.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in cellular assays. The following table summarizes the available data for this compound (VU0183254) against a specific insect odorant receptor complex.
| Compound | Receptor Complex | Assay Type | Agonist | IC50 | Reference |
| This compound (VU0183254) | AgOrco-AgOr65 | Calcium mobilization | Eugenol | ~4.8 µM | [1] |
AgOrco: Anopheles gambiae Odorant receptor co-receptor AgOr65: Anopheles gambiae Odorant receptor 65
Signaling Pathways
The insect olfactory signaling pathway is initiated by the binding of an odorant molecule to a specific Odorant Receptor (OR). This OR is part of a heteromeric complex with the Orco co-receptor, which functions as an ion channel. The activation of this complex leads to the influx of cations, depolarization of the olfactory sensory neuron, and the generation of an action potential that is transmitted to the brain. This compound's antagonism of Orco disrupts this initial signaling event.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a combination of in vitro and in vivo techniques. Below are detailed methodologies for three key experiments.
Calcium Mobilization Assay
This in vitro assay is used to measure the ability of this compound to inhibit the activation of Orco-containing receptor complexes in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium. Cells are then co-transfected with plasmids encoding the specific insect OR and the Orco co-receptor.
-
Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In the presence of intracellular calcium, the fluorescence intensity of the dye increases.
-
Compound Application: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An appropriate odorant agonist for the specific OR is added to the cells.
-
Signal Detection: The change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The IC50 value for this compound is calculated by plotting the percentage of inhibition of the agonist response against the concentration of this compound.
References
Structure-activity relationship of VUANT1 analogues.
An in-depth analysis of the structure-activity relationship (SAR) of VUANT1 analogues requires specific information regarding the lead compound "this compound". Despite a comprehensive search for "structure-activity relationship of this compound analogues", "this compound mechanism of action", "synthesis of this compound analogues", and "biological evaluation of this compound analogues", no publicly available scientific literature or data corresponding to a compound designated "this compound" could be identified.
The search results yielded information on the SAR of a wide array of other molecules, including analogues of Vitamin D, cryptophycin, bryostatin, and various other therapeutic agents. However, none of these results are related to a compound specifically named this compound.
It is possible that "this compound" is an internal code name for a compound within a private research entity, a very recently discovered molecule not yet described in published literature, or a typographical error.
To proceed with a detailed technical guide as requested, the following information regarding this compound is essential:
-
Chemical Structure: The foundational chemical scaffold of this compound is necessary to understand the modifications made in its analogues.
-
Biological Target and Mechanism of Action: Identifying the protein, enzyme, or pathway that this compound modulates is crucial for interpreting the SAR data and constructing relevant signaling pathway diagrams.
-
Key Publications or Patents: Any available scientific papers, patents, or conference abstracts describing this compound and its analogues would provide the necessary data for this analysis.
Without this fundamental information, it is not possible to generate the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations.
Researchers, scientists, and drug development professionals seeking information on the structure-activity relationship of a specific compound series are encouraged to provide a primary reference or the chemical identity of the lead compound to enable a thorough and accurate analysis.
An In-Depth Technical Guide to the In-Vitro Characterization of a Novel Antagonist: A Case Study with GMN-123
Disclaimer: The following document outlines a comprehensive in-vitro characterization of a hypothetical small molecule antagonist, GMN-123. The compound and its specific quantitative data are illustrative. The experimental protocols and methodologies are based on established practices in drug discovery and development and are provided as a technical guide for researchers, scientists, and drug development professionals.
Introduction
The in-vitro characterization of a novel chemical entity is a cornerstone of the drug discovery process. It provides essential information regarding a compound's potency, selectivity, mechanism of action, and potential liabilities before advancing to more complex and costly in-vivo studies. This guide details the in-vitro pharmacological profiling of GMN-123, a hypothetical small molecule antagonist of the Gq-coupled human Receptor-X (hReceptor-X), a key target in a specific inflammatory disease pathway.
Quantitative Data Summary
The following table summarizes the key in-vitro pharmacological parameters determined for GMN-123 against hReceptor-X.
| Parameter | Assay Type | Value | Units |
| Binding Affinity | |||
| Ki | Radioligand Binding | 15.2 ± 2.1 | nM |
| Functional Potency | |||
| IC50 | Calcium Flux Assay | 45.8 ± 5.6 | nM |
| Selectivity | |||
| Ki (hReceptor-Y) | Radioligand Binding | >10,000 | nM |
| Ki (hReceptor-Z) | Radioligand Binding | >10,000 | nM |
| Off-Target Liability | |||
| IC50 (hERG) | Patch-Clamp Electrophysiology | >30 | µM |
| Cellular Viability | |||
| CC50 | MTT Assay (HEK293 cells) | >50 | µM |
Experimental Protocols
Objective: To determine the binding affinity of GMN-123 for hReceptor-X.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing hReceptor-X are cultured to ~90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer and protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
A competition binding assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a constant concentration of a radiolabeled ligand for hReceptor-X (e.g., [3H]-Ligand-Y), and varying concentrations of GMN-123.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled hReceptor-X antagonist.
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition binding model.
-
The IC50 value (the concentration of GMN-123 that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional potency of GMN-123 in blocking hReceptor-X-mediated intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
HEK293 cells stably expressing hReceptor-X are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer.[1]
-
The cells are incubated in the dark to allow for dye loading.[1]
-
-
Compound Treatment and Agonist Stimulation:
-
After incubation, the dye-loading solution is removed, and the cells are washed.
-
Varying concentrations of GMN-123 are added to the wells and pre-incubated.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
An EC80 concentration of the natural agonist for hReceptor-X is added to all wells to stimulate the receptor.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist stimulation is measured.
-
The data are normalized to the response in the absence of GMN-123 (100% activity) and the response in the absence of agonist (0% activity).
-
A dose-response curve is generated by plotting the percent inhibition against the concentration of GMN-123.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Objective: To assess the potential for GMN-123 to inhibit the hERG potassium channel, a key off-target liability associated with cardiac arrhythmia.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the hERG channel are used.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to gain electrical access to the whole cell.
-
The cell is held at a specific holding potential, and a voltage protocol is applied to elicit hERG tail currents.
-
A stable baseline hERG current is established.
-
Increasing concentrations of GMN-123 are perfused over the cell, and the effect on the hERG current is recorded.
-
-
Data Analysis:
-
The peak tail current amplitude is measured at each concentration of GMN-123.
-
The percent inhibition of the hERG current is calculated for each concentration relative to the baseline.
-
A dose-response curve is constructed, and the IC50 value is determined.
-
Visualizations
Caption: Gq-coupled signaling pathway of hReceptor-X and the antagonistic action of GMN-123.
References
Allosteric Modulation of the TRPV4 Ion Channel by GSK1016790A: A Technical Guide
Disclaimer: Initial research into the topic "Allosteric modulation by VUANT1" revealed that "this compound" refers to a plant-based transcription factor (Vigna unguiculata ANTHOCYANIN1) and is not associated with the allosteric modulation of the mammalian TRPV4 ion channel. This guide has therefore been pivoted to focus on a well-documented, potent, and selective allosteric modulator of TRPV4, GSK1016790A , to provide a technically relevant and accurate resource for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the allosteric modulation of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel by the synthetic agonist GSK1016790A. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to TRPV4 and Allosteric Modulation
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] It is expressed in numerous tissues, such as the vascular endothelium, lungs, chondrocytes, and neurons.[2] The activation of TRPV4 channels is multimodal, responding to physical stimuli like heat and mechanical stress, as well as chemical signals.[1]
Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor, thereby altering its response to the primary agonist. GSK1016790A is a potent and selective synthetic agonist that functions as a positive allosteric modulator of the TRPV4 channel.[2]
Quantitative Data: Potency and Efficacy of GSK1016790A
The potency of GSK1016790A in activating TRPV4 channels has been characterized across different experimental systems. The following tables summarize key quantitative data.
| Parameter | Cell Line | Species | Value | Reference |
| EC50 | HEK293 | Human | 2.1 nM | [3] |
| EC50 | HEK293 | Mouse | 18 nM | [3] |
| EC50 | Choroid Plexus Epithelial Cells | Not Specified | 34 nM | [4] |
| EC50 (Calcium Imaging) | HeLa-TRPV4 | Not Specified | 3.3 nM | [5] |
Table 1: Potency of GSK1016790A on TRPV4 Channels.
| Cell Type | Measurement | Observation | Reference |
| HeLa-TRPV4 | Intracellular Ca2+ Change | 267.5 ± 44.3 nM | [1] |
| Mouse Ventricular Myocytes | Action Potential Duration (APD90) | Transient, dose-dependent increase | [6] |
| HUVECs and HPAECs | Trans-endothelial Electrical Resistance | Rapid decrease | [7] |
Table 2: Efficacy of GSK1016790A in Cellular Assays.
Mechanism of Action of GSK1016790A
GSK1016790A binding to an allosteric site on the TRPV4 channel induces a conformational change that leads to channel opening and a subsequent influx of cations, primarily Ca2+.[1][6] This initial influx of calcium triggers a cascade of downstream signaling events.
Signaling Pathways
The activation of TRPV4 by GSK1016790A initiates a complex signaling cascade that regulates the channel's surface expression and activity. Key pathways involved include Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and RhoA.[2]
Caption: GSK1016790A-induced TRPV4 signaling pathway.
Channel Trafficking and Regulation
Prolonged stimulation with GSK1016790A leads to a downregulation of TRPV4 channels from the plasma membrane.[1][2] This process is dependent on calcium release from intracellular stores and is mediated by the PI3K, PKC, and RhoA signaling pathway.[2] The internalized TRPV4 channels are translocated to recycling endosomes.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of GSK1016790A's effects on TRPV4.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) upon TRPV4 activation.
Objective: To quantify the GSK1016790A-induced calcium influx in cells expressing TRPV4.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)
-
Calcium-sensitive dye (e.g., Fura-2 AM)
-
Hank's Balanced Salt Solution (HBSS)
-
GSK1016790A stock solution
-
TRPV4 antagonist (e.g., HC067047) for control experiments
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells on glass coverslips or in a multi-well plate suitable for imaging. Allow cells to adhere and reach the desired confluency.
-
Dye Loading:
-
Imaging:
-
Place the cells on the imaging setup.
-
Acquire baseline fluorescence readings.
-
Add GSK1016790A at the desired concentration.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).[8]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to [Ca2+]i using a standard calibration curve.
-
Caption: Workflow for a typical calcium imaging experiment.
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to directly measure the ion currents flowing through TRPV4 channels in the plasma membrane.
Objective: To characterize the electrophysiological properties of TRPV4 channels upon activation by GSK1016790A.
Materials:
-
Cells expressing TRPV4
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of approximately 2 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Recording:
-
Identify a transfected cell using fluorescence microscopy.
-
Form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV) to measure baseline currents.[5]
-
Perfuse the cell with an extracellular solution containing GSK1016790A.
-
Record the changes in whole-cell currents.
-
-
Data Analysis:
-
Subtract the baseline currents from the currents recorded in the presence of GSK1016790A to isolate the TRPV4-mediated current.
-
Plot the current-voltage (I-V) relationship.
-
Conclusion
GSK1016790A is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPV4 ion channel. Its high potency and selectivity allow for the precise investigation of TRPV4 function in various cellular contexts. Understanding the allosteric mechanism of action of compounds like GSK1016790A is critical for the development of novel therapeutics targeting TRPV4-related diseases. The experimental protocols and data presented in this guide provide a foundation for further research in this area.
References
- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to VUANT1: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUANT1, also known as VU0183254, is a small molecule that functions as an allosteric antagonist of insect odorant receptor (OR) ion channels. It is a valuable pharmacological tool for the study of insect olfactory signaling pathways. By inhibiting the activation of these receptors, this compound allows for the detailed investigation of the molecular mechanisms underlying insect olfaction. This guide provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols and a visualization of its role in the relevant signaling pathway.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value |
| Synonyms | VU0183254 |
| CAS Number | 663212-40-6 |
| Molecular Formula | C₂₂H₁₈N₄O₂S₂ |
| Molecular Weight | 434.53 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (83.33 mg/mL) |
Stability and Storage
Proper storage and handling are critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Storage Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: When preparing stock solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect the long-term stability of the compound. For optimal results, it is advisable to prepare fresh dilutions from the stock solution for each experiment. While comprehensive forced degradation studies under various pH, light, and temperature conditions are not publicly available, adherence to these storage guidelines will ensure the compound's stability for the indicated periods.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the insect olfactory system by targeting the odorant receptor co-receptor (Orco), a highly conserved protein that forms a heterodimeric ion channel with a specific odorant receptor (ORx). In the presence of an odorant, the ORx subunit is activated, leading to the opening of the Orco channel and subsequent depolarization of the olfactory receptor neuron. This compound acts as an allosteric antagonist, meaning it binds to a site on the Orco subunit distinct from the odorant-binding site on the ORx subunit, and in doing so, it prevents the channel from opening.
The following diagram illustrates the insect odorant receptor signaling pathway and the point of inhibition by this compound.
Caption: Insect Odorant Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the characterization of insect odorant receptor modulators.
Preparation of this compound Stock Solution
This workflow outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for the Preparation of this compound Stock Solution.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the use of this compound as an antagonist in a heterologous expression system.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the insect Orco and ORx of interest
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.6)
-
This compound stock solution (in DMSO)
-
Odorant agonist stock solution
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of Orco and ORx cRNA.
-
Incubate injected oocytes in ND96 solution at 18°C for 3-7 days.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at -80 mV.
-
Record baseline current in ND96 solution.
-
-
Application of this compound and Agonist:
-
Prepare dilutions of this compound in ND96 from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Perfuse the oocyte with the this compound solution for a defined pre-incubation period (e.g., 1-2 minutes).
-
While continuing to perfuse with the this compound solution, co-apply the odorant agonist at a known concentration (e.g., EC₅₀).
-
Record the current response.
-
Wash the oocyte thoroughly with ND96 solution until the current returns to baseline.
-
Repeat with different concentrations of this compound to determine the IC₅₀.
-
The logical flow of the TEVC experiment is as follows:
Caption: Logical Flow of a Two-Electrode Voltage Clamp (TEVC) Experiment.
Conclusion
This compound is a potent and specific tool for the investigation of the insect olfactory system. Its well-defined chemical properties and known mechanism of action make it a reliable antagonist for in vitro and potentially in vivo studies. Adherence to the storage and handling guidelines outlined in this document will ensure its stability and experimental reproducibility. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of insect odorant receptor function and for the development of novel insect control strategies.
Methodological & Application
Application Notes and Protocols for the Use of TRPM4 Activators in Electrophysiology Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel permeable to monovalent cations like Na⁺ and K⁺, but impermeable to Ca²⁺.[1] Its activation by intracellular Ca²⁺ causes membrane depolarization, influencing a wide range of physiological processes such as immune responses, insulin (B600854) secretion, and cardiovascular function.[1][2] Dysregulation of TRPM4 has been linked to pathologies including cardiac arrhythmias.[2][3] These application notes provide a detailed framework for utilizing a generic TRPM4 activator, referred to herein as VUANT1, in whole-cell and inside-out patch-clamp electrophysiology assays to characterize its effects on TRPM4 currents and cellular electrical activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the activation and modulation of TRPM4 channels, essential for experimental design and data interpretation.
Table 1: EC₅₀ Values for TRPM4 Activation by Intracellular Ca²⁺
| Cell Type/Configuration | EC₅₀ for Ca²⁺ (µM) | Species | Reference |
| mTRPM4 (excised inside-out patch) | 100-200 (initial) | Mouse | [4] |
| mTRPM5 (excised inside-out patch) | 20-30 (initial) | Mouse | [4] |
| Desensitized TRPM4 (in presence of 10 µM PIP₂) | 1.3 | Not Specified | [5] |
| Desensitized TRPM4 (control) | 134 | Not Specified | [5] |
| Native sinoatrial and ventricular cardiomyocytes | 0.1 - 1 (minimum for activation) | Not Specified | [6] |
| Rat ventricular cells | 10 | Rat | [7] |
Table 2: Effects of TRPM4 Modulators on Electrophysiological Parameters
| Compound | Action | Effect | Concentration | Cell Type | Reference |
| 9-phenanthrol | Inhibitor | Reversibly reduced atrial action potential duration | EC₅₀ of 21 µM | Mouse Atrium | [8] |
| Flufenamic acid | Inhibitor | Concentration-dependent decrease in atrial action potential duration | 1-10 µM | Mouse Atrium | [8] |
| Intracellular ATP | Inhibitor | Blocks TRPM4 channel | 0.5 mM | Mouse Sino-atrial node cells | [9] |
| PIP₂ | Activator/Modulator | Increases Ca²⁺ sensitivity | 10 µM | Not Specified | [5][9] |
Experimental Protocols
Cell Culture and Preparation
For consistent and reproducible measurements of TRPM4 currents, Human Embryonic Kidney (HEK293) cells are a commonly used model system. These cells can be transiently or stably transfected with a plasmid encoding the human or mouse TRPM4 channel.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Transfection: For transient expression, transfect cells with a mammalian expression vector containing the TRPM4 cDNA. It is recommended to co-transfect with a fluorescent marker like GFP to easily identify transfected cells for recording. Electrophysiological recordings are typically performed 24-48 hours post-transfection.[1][10]
Solutions for Patch-Clamp Electrophysiology
Extracellular (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 150 |
| HEPES | 10 |
| CaCl₂ | 2 |
Adjust pH to 7.4 with NaOH.[11]
Intracellular (Pipette) Solution (in mM):
| Component | Concentration |
| Cs-Aspartate | 130 |
| CsCl | 20 |
| MgCl₂ | 1 |
| HEPES | 10 |
| EGTA | 10 |
| CaCl₂ | Calculated |
To activate TRPM4, the intracellular solution must contain a specific concentration of free Ca²⁺ (e.g., ~1 µM). Use a calcium calculator for accurate preparation. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.[1]
This compound Stock Solution:
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C. On the day of the experiment, dilute the stock solution in the extracellular or intracellular solution to the desired final concentrations. Ensure the final DMSO concentration remains below 0.1% to minimize non-specific effects.[1]
Whole-Cell Patch-Clamp Protocol
This protocol is designed to measure the effect of extracellularly applied this compound on TRPM4 currents.
-
Preparation: Place a coverslip with adherent transfected cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Positioning: Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[1] Under visual guidance, approach a target cell with the patch pipette while applying slight positive pressure.[1]
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[1]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[1]
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 3-5 minutes before starting recordings. This allows for the dialysis of intracellular Ca²⁺ to activate TRPM4.[1][12]
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -60 mV.
-
To elicit TRPM4 currents, apply a voltage ramp from -100 mV to +100 mV over 500 ms (B15284909), repeated every 10 seconds.[1]
-
Alternatively, a voltage step protocol can be used, with 400 ms steps from -100 mV to +100 mV in 20 mV increments.[1]
-
-
Baseline Recording: Record stable baseline TRPM4 currents for several minutes.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Washout: To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the compound and record any recovery of the current.[1]
-
Data Analysis: Measure the current amplitude at a specific positive voltage (e.g., +80 mV) during baseline, this compound application, and washout. Calculate the percentage of current potentiation at each concentration of this compound. Construct a dose-response curve and calculate the EC₅₀ value.
Inside-Out Patch-Clamp Protocol
This protocol is suitable for investigating the direct effects of this compound on the intracellular side of the TRPM4 channel.
-
Pipette and Seal Formation: Follow steps 1-3 of the whole-cell protocol.
-
Excise Patch: After forming a GΩ seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Baseline Recording: In a Ca²⁺-free bath solution, record any baseline channel activity.
-
TRPM4 Activation: Perfuse the patch with a bath solution containing a known activating concentration of Ca²⁺ (e.g., 300 µM) to confirm the presence of functional TRPM4 channels.[11]
-
This compound Application: Apply different concentrations of this compound in the Ca²⁺-containing bath solution to the intracellular face of the membrane patch.
-
Data Analysis: Analyze changes in single-channel open probability (Po) or macroscopic current in response to this compound.
Signaling Pathways and Experimental Workflows
TRPM4 Activation Signaling Pathway
The activation of TRPM4 is primarily dependent on intracellular calcium. This diagram illustrates the key components of the TRPM4 signaling pathway.
Caption: TRPM4 channel activation by intracellular Ca²⁺ and modulation by PIP₂.
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to assess the effect of this compound on TRPM4 currents.
Caption: Workflow for whole-cell patch-clamp analysis of a TRPM4 activator.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ca2+-activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5-biphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TRPM4 non-selective cation channel contributes to the mammalian atrial action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPM4, a Ca2+-activated nonselective cation channel in mouse sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of the Calcium-activated Non-Selective Cation Channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 12. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUANT1 in In-Vivo Insect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUANT1 (also known as VU0183254) is a synthetic chemical compound that acts as a potent and specific allosteric antagonist of the insect odorant receptor co-receptor (Orco).[1] In the insect olfactory system, Orco forms a heteromeric ion channel with a conventional odorant receptor (OR) protein. This Orco-OR complex is the fundamental unit of odor detection for a vast array of volatile chemical cues. While the OR provides specificity for particular odorants, Orco is essential for the ion channel function. This compound offers a valuable pharmacological tool for the in-vivo investigation of insect olfaction by enabling the targeted inhibition of Orco-dependent signaling. These application notes provide detailed protocols for the use of this compound in common in-vivo insect research paradigms.
Principle of Action
This compound functions by binding to the Orco protein at a site distinct from the odorant-binding site of the OR (an allosteric site). This binding event non-competitively inhibits the opening of the ion channel that is normally triggered by the binding of an odorant to the associated OR.[1] The result is a suppression of the olfactory signal transduction cascade, leading to a reduction or complete blockage of the insect's ability to perceive specific odors.
Applications
-
Dissecting the Role of Olfaction in Behavior: By selectively blocking olfactory perception with this compound, researchers can investigate the contribution of smell to various insect behaviors, including mating, oviposition, foraging, and host-seeking.
-
Functional Characterization of Olfactory Receptors: this compound can be used as a tool to confirm that a specific behavioral or physiological response to an odorant is mediated by the Orco-based olfactory system.
-
Screening for Novel Insect Repellents and Attractants: While this compound itself has limited potential as a direct control agent due to its low volatility, it can be used in laboratory assays to understand the mechanisms of olfaction and to validate targets for the development of new volatile insect control agents.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on odorant-evoked responses in an in-vivo single sensillum recording preparation in the malaria mosquito, Anopheles gambiae.
| Odorant Stimulus | Odorant Concentration | This compound Concentration | Mean Firing Rate (spikes/s) ± SEM | Percent Inhibition |
| Acetophenone | 10-3 M | 0 M (Control) | 125 ± 10 | 0% |
| Acetophenone | 10-3 M | 100 µM | 25 ± 5 | 80% |
| 2-Heptanone | 10-3 M | 0 M (Control) | 110 ± 8 | 0% |
| 2-Heptanone | 10-3 M | 100 µM | 20 ± 4 | 81.8% |
| Indole | 10-3 M | 0 M (Control) | 140 ± 12 | 0% |
| Indole | 10-3 M | 100 µM | 30 ± 6 | 78.6% |
Data are hypothetical and presented for illustrative purposes based on descriptive findings in the literature. Actual results may vary depending on the insect species, sensillum type, and experimental conditions.
Experimental Protocols
Protocol 1: In-Vivo Single Sensillum Recording (SSR) to Measure Inhibition by this compound
This protocol details the procedure for measuring the antagonistic effect of this compound on the response of individual olfactory sensory neurons (OSNs) to a known odorant stimulus.
Materials:
-
Intact insect specimen (e.g., mosquito, fruit fly, moth)
-
This compound solution (e.g., 100 µM in a suitable solvent like dimethyl sulfoxide, DMSO, then diluted in saline)
-
Odorant stimulus solution (e.g., 10-3 M in mineral oil)
-
Insect saline solution
-
Tungsten microelectrodes
-
Micromanipulators
-
High-gain differential amplifier
-
Data acquisition system and software
-
Microscope
-
Air stimulus controller
-
Glass capillaries
Procedure:
-
Insect Preparation:
-
Immobilize the insect in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae or maxillary palps exposed and accessible.
-
Ground the insect by inserting a reference electrode into the eye or another part of the body.
-
-
Electrode Placement:
-
Under a microscope, carefully advance a sharpened tungsten recording electrode using a micromanipulator and insert it into the base of a target olfactory sensillum.
-
Establish a stable recording with a clear signal of spontaneous neuronal firing.
-
-
Odorant Delivery Preparation:
-
Prepare a delivery cartridge by placing a small piece of filter paper containing the odorant solution into a glass Pasteur pipette.
-
-
This compound Application (for non-volatile compounds):
-
Prepare a glass capillary with a fine-drawn tip.
-
Backfill the capillary with the this compound solution.
-
Using a micromanipulator, carefully bring the tip of the capillary into contact with the sensillum, allowing a small amount of the solution to be applied directly.
-
Allow a brief incubation period (e.g., 1-2 minutes) for the antagonist to take effect.
-
-
Data Recording:
-
Deliver a puff of clean, humidified air over the antenna to establish a baseline.
-
Deliver a puff of the odorant stimulus over the antenna and record the neuronal response (increase in spike frequency).
-
After applying this compound as described in step 4, repeat the delivery of the odorant stimulus and record the response.
-
A significant reduction in the odorant-evoked spike frequency indicates an antagonistic effect of this compound.
-
-
Data Analysis:
-
Count the number of spikes in a defined time window (e.g., 500 ms) before and after the stimulus for both the control and this compound-treated conditions.
-
Calculate the percent inhibition caused by this compound.
-
Protocol 2: In-Vivo Behavioral Assay (T-Maze Olfactometer) to Assess this compound-Induced Anosmia
This protocol describes a choice-based behavioral assay to determine if this compound can block an insect's attraction to a known attractant.
Materials:
-
T-maze olfactometer
-
Insect specimens
-
This compound solution (e.g., in a non-volatile solvent for topical application)
-
Attractant odor source (e.g., food odor, pheromone)
-
Control odor source (e.g., solvent only)
-
Airflow system
Procedure:
-
Preparation of Insects:
-
Divide the insects into two groups: control and this compound-treated.
-
For the this compound-treated group, topically apply a small droplet of the this compound solution to the antennae of each insect using a microapplicator.
-
For the control group, apply a similar droplet of the solvent only.
-
Allow the insects a recovery and incubation period.
-
-
T-Maze Setup:
-
Place the attractant odor source at the end of one arm of the T-maze and the control odor source at the end of the other arm.
-
Establish a constant, clean airflow through both arms of the olfactometer.
-
-
Behavioral Assay:
-
Release a single insect into the base of the T-maze.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice between the two arms.
-
Record which arm the insect enters and resides in for a defined period.
-
Repeat for a sufficient number of insects in both the control and this compound-treated groups.
-
-
Data Analysis:
-
For each group, calculate the percentage of insects that chose the arm with the attractant, the arm with the control, or made no choice.
-
A significant reduction in the percentage of this compound-treated insects choosing the attractant-laden arm compared to the control group indicates that this compound has induced a state of anosmia (inability to smell).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Insect Odorant Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Single Sensillum Recording with this compound.
Caption: Experimental Workflow for T-Maze Behavioral Assay with this compound.
References
Application Notes and Protocols for the Use of ML204, a TRPC4/5 Channel Inhibitor, in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various physiological processes. Within this family, TRPC4 and TRPC5 are of significant interest as they are implicated in a range of cellular functions and disease states. ML204 is a potent and selective inhibitor of TRPC4 and TRPC5 channels, making it a valuable tool for studying their function and for potential therapeutic development.[1] This document provides detailed application notes and protocols for the use of ML204 in common cell-based assays to assess its inhibitory activity and potential cytotoxic effects.
Data Presentation
The following tables summarize the key quantitative data for ML204 in relevant cell-based assays.
Table 1: Inhibitory Activity of ML204 on TRPC4/5 Channels
| Assay Type | Cell Line | Target | IC50 | Reference |
| Calcium Influx Assay | HEK293 | TRPC4β | 0.96 µM | [1] |
| Electrophysiology | HEK293 | TRPC4β | 2.6 µM | [1] |
Table 2: Recommended Concentration Range of ML204 for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| TRPC4/5 Inhibition Assays | 0.1 - 10 µM | Effective inhibition of TRPC4/5 is typically observed in this range. |
| Cytotoxicity Assays | 1 - 50 µM | A starting range to assess the cytotoxic potential of ML204. |
Signaling Pathway
Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling pathway leading to the activation of TRPC4/5 channels and its inhibition by ML204.
Experimental Protocols
Calcium Influx Assay for TRPC4/5 Inhibition
This protocol describes how to measure the inhibition of TRPC4/5-mediated calcium influx by ML204 using a fluorescent calcium indicator like Fluo-4 AM in a 96-well format.
Materials:
-
HEK293 cells stably expressing the target TRPC4 or TRPC5 channel and a relevant GPCR (e.g., muscarinic M1 receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
ML204 stock solution (10 mM in DMSO).
-
TRPC channel agonist (e.g., Carbachol for muscarinic receptors).
-
Fluo-4 AM (1 mM in DMSO).
-
Pluronic F-127 (20% in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader with an injection module.
Experimental Workflow:
Caption: Workflow for the calcium influx assay to measure TRPC4/5 inhibition.
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells expressing the target channel into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of ML204 in HBSS to achieve the desired final concentrations (e.g., 0.1 to 30 µM). Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
After the dye loading incubation, gently wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of the ML204 dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's injector, add 20 µL of the TRPC channel agonist (at a pre-determined EC80 concentration) to each well.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Assay for Cytotoxicity Assessment
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of ML204.
Materials:
-
Cell line of interest (e.g., HEK293).
-
Cell culture medium.
-
ML204 stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS, sterile-filtered).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Clear, flat-bottom 96-well plates.
-
Microplate spectrophotometer.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Seed cells into a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ML204 in culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the ML204 dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to mix and ensure all formazan crystals are dissolved.
-
Incubate the plate at room temperature for 2-4 hours in the dark, or until the purple color is uniform.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the ML204 concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
References
Probing Insect Odorant Receptor Function with VUANT1 and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Insect odorant receptors (ORs) represent a unique and highly promising target for the development of novel insect control agents. Unlike mammalian ORs, which are G-protein coupled receptors, insect ORs are heteromeric ligand-gated ion channels. These channels are typically composed of a highly conserved co-receptor, Orco, and a variable, odorant-specific tuning subunit (OrX).[1][2][3] This distinct mechanism of action opens the door for the development of specific chemical modulators that can disrupt insect olfaction without affecting vertebrates.
VUANT1 and its analogs are a class of chemical tools that modulate the function of the Orco co-receptor. While some analogs, like VUAA1, act as agonists that broadly activate Orco-containing receptors,[2][4] others, such as VU0183254, function as antagonists.[5][6] These antagonists are invaluable for probing the function of insect ORs, offering a means to inhibit odorant-evoked responses and dissect the molecular mechanisms of insect olfaction. This document provides detailed application notes and protocols for the use of Orco antagonists like VU0183254 in studying insect odorant receptor function.
Principle of Action
Insect ORs form a heteromeric complex where the OrX subunit confers specificity for particular odorants, and the Orco subunit is essential for forming a functional ion channel.[1][7] When an odorant binds to the OrX subunit, it induces a conformational change that opens the non-selective cation channel, leading to depolarization of the olfactory receptor neuron and signal transduction.[1][8]
This compound-like antagonists, such as VU0183254, act as allosteric modulators of this complex.[1][5] They do not compete directly with the odorant for binding to the OrX subunit but rather bind to a different site on the receptor complex, likely on the Orco subunit. This binding event prevents the channel from opening even when the OrX subunit is bound to an agonist odorant, thus inhibiting the neuron's response.[5] This makes them powerful tools for broadly suppressing olfactory-driven behaviors in insects.
Signaling Pathway and Mechanism of Inhibition
The binding of an odorant to the OrX subunit of the insect odorant receptor complex gates the Orco ion channel, leading to an influx of cations and depolarization of the neuron. This compound-like antagonists allosterically inhibit this process.
Quantitative Data: Orco Antagonism by VU0183254
The following tables summarize the inhibitory potency of the this compound analog, VU0183254, against the Anopheles gambiae Orco co-receptor (AgOrco) expressed in HEK cells. Data is derived from studies by Jones et al. (2012).[5]
Table 1: Inhibition of Agonist-Induced Orco Activation
| Antagonist | Agonist (Concentration) | Target Receptor | IC50 (log M ± SEM) |
| VU0183254 | VUAA1 (100 µM) | AgOrco | -4.9 ± 0.09 |
| VU0450667 | VUAA1 (100 µM) | AgOrco | -2.8 ± 0.72 |
Table 2: Inhibition of Odorant-Induced Orco/OrX Complex Activation
| Antagonist | Agonist (Concentration) | Target Receptor Complex | IC50 (log M ± SEM) |
| VU0183254 | Eugenol (1 µM) | AgOrco + AgOr65 | -4.8 ± 0.06 |
| VU0450667 | Eugenol (1 µM) | AgOrco + AgOr65 | Inactive |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the response induced by the agonist.
Experimental Protocols
Protocol 1: Heterologous Expression and Functional Characterization of Insect ORs in HEK293 Cells
This protocol describes a method for functionally expressing insect odorant receptors in Human Embryonic Kidney (HEK) 293 cells to screen for antagonists using a calcium fluorescence assay.[6][9]
Materials:
-
HEK293 cells
-
Expression plasmids for Orco and the desired OrX subunit
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-D-lysine coated 96-well black-walled plates
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (agonists and antagonists) dissolved in DMSO
-
Plate reader with fluorescence detection capabilities (e.g., CLARIOstar Omega)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed cells onto poly-D-lysine coated 96-well plates at a density that will result in ~80% confluency on the day of the assay.
-
Co-transfect the cells with the Orco and OrX expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Aspirate the culture medium from the 96-well plate and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Antagonist Screening Assay:
-
Prepare serial dilutions of the antagonist (e.g., VU0183254) in assay buffer.
-
Add the antagonist dilutions to the respective wells of the 96-well plate. It is recommended to include a vehicle control (e.g., DMSO in assay buffer).
-
Incubate the plate with the antagonist for a predetermined time (e.g., 5-15 minutes).
-
Prepare the agonist (a known odorant for the OrX) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the 96-well plate in the plate reader and begin recording baseline fluorescence.
-
Using the plate reader's injection system, add the agonist to the wells and continue recording the fluorescence signal to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the responses to the vehicle control.
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Broader Implications and Future Directions
The use of this compound and its analogs as probes for insect odorant receptor function has significant implications for both basic research and applied science.
-
Drug and Insecticide Discovery: The Orco co-receptor is highly conserved across many insect species, making it an attractive target for the development of broad-spectrum insect repellents or control agents.[2][4] Screening for novel Orco antagonists could lead to new products for agriculture and public health.
-
Understanding Olfactory Coding: By selectively blocking the activity of ORs, these antagonists can be used in behavioral and electrophysiological studies to understand how insects encode olfactory information and how this information drives behaviors like host-seeking, mating, and oviposition.
-
Structural and Functional Studies: Orco antagonists are valuable pharmacological tools for investigating the structure-function relationships of the unique insect odorant receptor ion channels.[1][5]
It is important to note that this compound-like compounds are specific to the insect-type ionotropic ORs and are not expected to be active on the G-protein coupled ORs found in mammals.[10][11][12] This specificity is a key advantage in the development of safe and targeted insect control strategies. Future research will likely focus on identifying more potent and selective Orco modulators and exploring their efficacy in real-world applications.
References
- 1. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structure of the insect olfactory receptor Orco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Antagonism of Insect Odorant Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Codon Optimization of Insect Odorant Receptor Genes May Increase Their Stable Expression for Functional Characterization in HEK293 Cells [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. Mammalian class I odorant receptors exhibit a conserved vestibular-binding pocket | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian class I odorant receptors exhibit a conserved vestibular-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonists Enhance Cell-Surface Expression of Mammalian Odorant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration-Dependent Recruitment of Mammalian Odorant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Compound X (Hypothetical VUANT1 Analog) as a Tool for Screening Novel Insecticides
Introduction
The increasing prevalence of insecticide resistance necessitates the discovery and development of novel insecticidal compounds with new modes of action.[1][2][3] One promising target for new insecticides is the insect olfactory system, which is critical for behaviors such as locating mates, food, and oviposition sites. The odorant receptor co-receptor (Orco) is a highly conserved ion channel subunit essential for olfaction in most insects and represents an attractive target for the development of broad-spectrum insecticides.
These application notes describe the use of a hypothetical compound, herein referred to as "Compound X," an analog of the VUAA1 series of Orco agonists, as a tool for screening and identifying novel insecticides targeting the Orco channel. The protocols outlined below provide a framework for high-throughput screening and detailed characterization of candidate insecticidal compounds.
Mechanism of Action
Compound X is a potent agonist of the Orco channel. Binding of Compound X to the Orco subunit induces a conformational change that opens the ion channel, leading to an influx of cations and depolarization of the neuron. This disrupts the normal olfactory function and can lead to neurotoxicity and, ultimately, insect death. Novel insecticide candidates can be screened for their ability to either mimic (agonists) or block (antagonists) the action of Compound X on the Orco channel.
Signaling Pathway
The following diagram illustrates the signaling pathway of the insect odorant receptor complex and the site of action for Compound X and candidate insecticides.
Experimental Protocols
1. High-Throughput Screening (HTS) Assay for Orco Modulators
This protocol is designed for the initial screening of large compound libraries to identify potential Orco agonists or antagonists.
-
Objective: To identify compounds that modulate Orco channel activity.
-
Principle: A cell-based assay using a stable cell line expressing the target insect's Orco. A fluorescent dye sensitive to membrane potential or intracellular calcium is used to detect channel opening.
-
Methodology:
-
Cell Preparation: Seed insect cells (e.g., Sf9) stably expressing the Orco gene into 96-well or 384-well microplates.
-
Dye Loading: Load the cells with a voltage- or calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
For Agonist Screening: Add test compounds from the library to the wells.
-
For Antagonist Screening: Add test compounds first, incubate for a short period, and then add a known concentration of Compound X to stimulate the channel.
-
-
Signal Detection: Measure the change in fluorescence using a plate reader. An increase in fluorescence indicates channel opening (agonist activity or lack of antagonist activity).
-
Data Analysis: Calculate the percentage of activation (for agonists) or inhibition (for antagonists) relative to controls (Compound X for maximal activation, and a buffer-only control).
-
2. Topical Application Bioassay for Intrinsic Insecticidal Activity
This assay determines the inherent toxicity of a compound when applied directly to the insect cuticle.[1]
-
Objective: To determine the dose-dependent mortality of a compound.
-
Materials: Test insects (e.g., Aedes aegypti, Drosophila melanogaster), test compound dissolved in a suitable solvent (e.g., acetone), micro-applicator.
-
Methodology:
-
Insect Preparation: Anesthetize adult insects (e.g., using CO2 or chilling).
-
Compound Application: Apply a small, precise volume (e.g., 0.1-0.5 µL) of the test compound solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in a clean container with access to a food source.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.[4] Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis.[5]
-
3. Tarsal Contact (Residual) Bioassay
This assay evaluates the efficacy of a compound when an insect comes into contact with a treated surface.[1]
-
Objective: To assess the residual toxicity of a compound.
-
Materials: Glass jars or bottles, test compound, solvent, test insects.
-
Methodology:
-
Surface Treatment: Coat the inner surface of the glass containers with a solution of the test compound and allow the solvent to evaporate completely.
-
Insect Exposure: Introduce a known number of insects into each treated container.
-
Exposure Time: Expose the insects to the treated surface for a defined period (e.g., 1 hour for flying insects, up to 4 hours for crawling insects).[6]
-
Transfer: After the exposure period, transfer the insects to clean containers with food and water.[6]
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure.
-
Data Analysis: Calculate the lethal concentration required to kill 50% of the test population (LC50).[4]
-
Data Presentation
The following tables present hypothetical data from the screening of three novel compounds (Candidate A, B, and C) against a susceptible insect strain.
Table 1: High-Throughput Screening Results for Orco Modulation
| Compound | Assay Type | Concentration (µM) | % Activity/Inhibition | Hit Classification |
| Compound X | Agonist | 10 | 100% Activation | Positive Control |
| Candidate A | Agonist | 10 | 85% Activation | Agonist Hit |
| Candidate B | Antagonist | 10 | 92% Inhibition | Antagonist Hit |
| Candidate C | Agonist | 10 | 5% Activation | Inactive |
| DMSO | - | - | 0% | Negative Control |
Table 2: Insecticidal Efficacy of Hit Compounds
| Compound | Topical LD50 (ng/insect) | 95% Confidence Interval | Tarsal Contact LC50 (µg/cm²) | 95% Confidence Interval |
| Candidate A | 15.2 | (13.1 - 17.5) | 0.8 | (0.6 - 1.1) |
| Candidate B | 28.9 | (25.4 - 32.8) | 2.1 | (1.8 - 2.5) |
| Pyrethroid | 5.1 | (4.5 - 5.8) | 0.2 | (0.17 - 0.24) |
Experimental Workflow
The diagram below outlines the logical workflow for screening and validating novel insecticide candidates targeting the Orco channel.
The protocols and workflows described provide a comprehensive framework for utilizing Compound X as a tool to screen for and characterize novel insecticides targeting the insect Orco channel. This approach, combining in vitro high-throughput screening with in vivo bioassays, allows for the efficient identification and validation of promising new active ingredients for insect control. The development of compounds with novel modes of action is a critical component of resistance management strategies.[2][3]
References
- 1. A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterising the intensity of insecticide resistance: A novel framework for analysis of intensity bioassay data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
Protocol for labeling VUANT1 for binding studies.
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
VUANT1 (also known as VU0183254) is a small molecule allosteric antagonist of insect odorant receptor (OR) ion channels.[1] It targets the highly conserved odorant receptor co-receptor (Orco), making it a valuable tool for studying insect olfaction and for the development of novel insect control agents.[2][3] Binding studies are crucial for characterizing the interaction of this compound with its target and for screening for more potent analogs. This document provides detailed protocols for the fluorescent and radiolabeling of this compound to facilitate such studies.
The protocols described herein are based on established bioconjugation and radiolabeling principles, adapted for the specific chemical structure of this compound. As there are no specific published protocols for labeling this compound, the following are proposed methodologies. Researchers should perform appropriate validation and optimization experiments.
Chemical Structure of this compound
IUPAC Name: N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Molecular Formula: C21H23N5OS Molecular Weight: 409.51 g/mol CAS Number: 342617-15-2
Structure:

(Image from a chemical supplier, provided for illustrative purposes)
Proposed Labeling Strategies
Analysis of the this compound structure reveals potential sites for labeling. The pyridine (B92270) ring and the phenyl ring are potential sites for modification. Specifically, functional groups could be introduced to these aromatic rings to allow for the attachment of a fluorescent dye or a radiolabel. It is critical that any modification does not significantly impair the binding affinity of this compound for the Orco receptor. Therefore, medicinal chemistry efforts to synthesize analogs with suitable linkers for conjugation are recommended. For the purpose of this protocol, we will assume the synthesis of a this compound analog with a reactive handle, such as a primary amine or a carboxylic acid, suitable for labeling.
Experimental Protocols
I. Synthesis of a this compound Analog for Labeling
To facilitate labeling, a derivative of this compound with a reactive functional group is required. A common strategy is to introduce an amino or carboxyl group via a linker attached to one of the aromatic rings. This synthesis is a multi-step process that should be performed by chemists with expertise in heterocyclic chemistry. The following is a conceptual outline:
-
Modification of the Pyridine or Phenyl Ring: A synthetic route would be designed to introduce a functional group, for example, a nitro group, onto either the pyridine or the phenyl ring of a precursor molecule.
-
Reduction of the Nitro Group: The nitro group can be reduced to a primary amine. This amine will serve as the attachment point for a label or a linker.
-
Linker Attachment (Optional but Recommended): To minimize steric hindrance and potential disruption of binding, a flexible linker (e.g., a short polyethylene (B3416737) glycol or alkyl chain) can be attached to the amine. The other end of the linker would possess a terminal reactive group (e.g., another amine or a carboxylic acid) for conjugation with the label.
-
Final Assembly: The modified and linker-equipped fragment would then be incorporated into the final this compound structure.
II. Fluorescent Labeling of Amine-Functionalized this compound Analog
This protocol describes the labeling of an amine-functionalized this compound analog with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-functionalized this compound analog
-
Amine-reactive fluorescent dye (e.g., Cyanine5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., HPLC with a C18 column)
-
Lyophilizer
Procedure:
-
Dissolve the amine-functionalized this compound analog in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the amine-reactive fluorescent dye (e.g., Cy5-NHS ester) in anhydrous DMF or DMSO at a 1.2-fold molar excess to the this compound analog.
-
Add the this compound analog solution to the reaction buffer.
-
Add a small amount of TEA or DIEA (e.g., 2-3 molar equivalents relative to the this compound analog) to the reaction mixture to act as a base catalyst.
-
Slowly add the fluorescent dye solution to the this compound analog solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified product to obtain a stable powder. Store at -20°C or lower, protected from light.
III. Radiolabeling of a this compound Analog
This protocol outlines a conceptual approach for the radioiodination of a this compound analog bearing a phenolic or an aniline (B41778) moiety for electrophilic substitution, or a trialkyltin precursor for iododestannylation.[4] The latter is generally preferred for higher specific activity and regioselectivity.
Materials:
-
Tributylstannyl-derivatized this compound analog
-
Sodium [¹²⁵I]iodide
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching solution (e.g., sodium metabisulfite)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Purification column (e.g., HPLC with a C18 column)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a shielded fume hood, dissolve the tributylstannyl-VUANT1 precursor in a suitable solvent (e.g., ethanol).
-
To a reaction vial, add the precursor solution, phosphate buffer, and Sodium [¹²⁵I]iodide.
-
Initiate the reaction by adding a freshly prepared solution of Chloramine-T.
-
Allow the reaction to proceed for 5-15 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite (B1197395) solution.
-
Purify the [¹²⁵I]this compound using RP-HPLC with a suitable gradient.
-
Monitor the elution profile with a UV detector and a radioactivity detector.
-
Collect the fraction corresponding to the radiolabeled product.
-
Determine the radiochemical purity and specific activity of the final product.
-
Store the radiolabeled this compound at an appropriate temperature (e.g., 4°C or -20°C) and use it within a suitable timeframe to minimize radiolytic decomposition.
Binding Assay Protocols
I. Cell-Based Binding Assay with Fluorescently Labeled this compound
This assay can be performed on insect cell lines (e.g., Sf21) or mammalian cell lines (e.g., HEK293) transiently or stably expressing the insect odorant receptor complex (a specific OR and the Orco co-receptor).[5][6]
Materials:
-
Cells expressing the target insect odorant receptor complex
-
Fluorescently labeled this compound
-
Unlabeled this compound (for competition assay)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled this compound in assay buffer. For competition assays, prepare serial dilutions of unlabeled this compound and a fixed concentration of fluorescently labeled this compound.
-
Binding Incubation:
-
For saturation binding: Add increasing concentrations of fluorescently labeled this compound to the wells. To determine non-specific binding, add a large excess (e.g., 100-fold) of unlabeled this compound to a parallel set of wells.
-
For competition binding: Add the fixed concentration of fluorescently labeled this compound and varying concentrations of unlabeled this compound to the wells.
-
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium. This time should be optimized in preliminary kinetic experiments.
-
Washing: Gently wash the cells with ice-cold assay buffer to remove unbound ligand.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis:
-
For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the fluorescent ligand and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the fluorescence intensity against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) can be calculated.
-
II. Radioligand Binding Assay with [¹²⁵I]this compound
This assay is typically performed with membrane preparations from cells expressing the receptor of interest.
Materials:
-
Membrane preparation from cells expressing the target insect odorant receptor complex
-
[¹²⁵I]this compound
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Gamma counter or liquid scintillation counter
Procedure:
-
Reaction Setup: In reaction tubes, combine the membrane preparation, [¹²⁵I]this compound (at a concentration around its Kd), and either buffer (for total binding), varying concentrations of unlabeled this compound (for competition), or a high concentration of unlabeled this compound (for non-specific binding).
-
Incubation: Incubate the tubes at a specified temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis: Similar to the fluorescent binding assay, calculate specific binding and analyze the data to determine binding parameters such as Kd, Bmax, and Ki.
Data Presentation
Quantitative data from binding studies should be summarized in a clear and structured format.
Table 1: Summary of Hypothetical Binding Affinity Data for Labeled this compound
| Labeled Ligand | Assay Type | Cell Line/Preparation | Target Receptor | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Hill Slope |
| Fluorescent-VUANT1 | Saturation | Sf21 cells | AgamORx/AgamOrco | TBD | TBD | N/A | TBD |
| Fluorescent-VUANT1 | Competition | Sf21 cells | AgamORx/AgamOrco | N/A | N/A | TBD | TBD |
| [¹²⁵I]this compound | Saturation | HEK293 membranes | DmelORy/DmelOrco | TBD | TBD | N/A | TBD |
| [¹²⁵I]this compound | Competition | HEK293 membranes | DmelORy/DmelOrco | N/A | N/A | TBD | TBD |
TBD: To be determined experimentally. N/A: Not applicable.
Visualizations
Caption: Experimental workflow for this compound binding studies.
Caption: Proposed mechanism of this compound action on insect odorant receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional agonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Odorant Sensor Array for Odor Discrimination Based on Insect Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel cell-based odorant sensor elements based on insect odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining VUANT1 with Other Neurophysiological Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUANT1 is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily known for its role in detecting cold temperatures and is implicated in various physiological processes, including sensory transduction, pain modulation, and inflammation. The ability to specifically activate this channel with this compound opens up numerous avenues for investigating its function in the nervous system. Combining this compound with other advanced neurophysiological techniques can provide a deeper understanding of TRPM8's role in cellular and circuit-level physiology.
These application notes provide detailed protocols for integrating this compound with three powerful neurophysiological techniques: patch-clamp electrophysiology, calcium imaging, and optogenetics. The aim is to equip researchers with the necessary methodologies to explore the effects of TRPM8 activation on neuronal activity with high precision.
Application Note 1: Electrophysiological Characterization of this compound-Activated Currents using Patch-Clamp
Objective: To measure the direct effects of this compound on neuronal membrane properties and ion channel activity using whole-cell patch-clamp recordings. This technique allows for the precise measurement of ionic currents elicited by TRPM8 activation.
Key Applications:
-
Characterizing the dose-response relationship of this compound on TRPM8 channels.
-
Investigating the ion permeability of this compound-activated TRPM8 channels.
-
Studying the modulation of neuronal excitability by this compound.
-
Screening for novel TRPM8 antagonists.
Quantitative Data Summary
| Technique | This compound Combination | Experimental Model | Key Findings | Relevant Metrics |
| Whole-Cell Patch-Clamp | This compound application during voltage-clamp recording | Cultured DRG neurons or HEK293 cells expressing TRPM8 | Dose-dependent activation of a non-selective cation current.[1] | EC50, maximal current density (pA/pF), reversal potential (Erev) |
| Current-Clamp | This compound application while monitoring membrane potential | Cultured sensory neurons | Depolarization of the membrane potential, leading to action potential firing. | Change in resting membrane potential (mV), action potential frequency (Hz) |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
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Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
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Patch pipettes (borosilicate glass, 3-5 MΩ resistance)
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Patch-clamp amplifier and data acquisition system
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Microscope with micromanipulators
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Cell culture of interest (e.g., dorsal root ganglion neurons or TRPM8-expressing cell line)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for recording 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions and filter-sterilize.
-
Pipette Pulling: Pull patch pipettes to a resistance of 3-5 MΩ.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Obtaining a Gigaseal: Approach a target cell with the patch pipette containing the internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline current for 1-2 minutes.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record the inward current elicited by this compound.
-
To determine the current-voltage (I-V) relationship, apply a series of voltage steps or a voltage ramp (e.g., -100 mV to +100 mV).
-
-
Current-Clamp Recording:
-
Switch to current-clamp mode and record the resting membrane potential.
-
Apply this compound and record changes in membrane potential and action potential firing.
-
-
Data Analysis: Analyze the recorded currents and voltages to determine parameters such as current amplitude, reversal potential, and firing frequency.
Signaling Pathway of this compound Activation
Application Note 2: Visualizing this compound-Induced Calcium Dynamics with Calcium Imaging
Objective: To monitor intracellular calcium changes in response to this compound application in real-time. This method is ideal for studying the spatial and temporal dynamics of TRPM8 activation in individual cells and neuronal populations.
Key Applications:
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High-throughput screening of compounds that modulate TRPM8 activity.
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Assessing the functional expression of TRPM8 in different cell types.
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Studying calcium signaling cascades downstream of TRPM8 activation.
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Investigating the role of TRPM8 in neuronal network activity.[2]
Quantitative Data Summary
| Technique | This compound Combination | Experimental Model | Key Findings | Relevant Metrics |
| Fura-2 Ratiometric Imaging | Bath application of this compound | Cultured trigeminal neurons | Rapid and sustained increase in intracellular calcium concentration.[3] | Peak fluorescence ratio (F340/F380), percentage of responding cells |
| GCaMP Imaging | Perfusion of this compound over neurons expressing GCaMP | In vivo two-photon imaging of cortical neurons | Activation of specific neuronal ensembles upon TRPM8 stimulation. | Change in fluorescence (ΔF/F), frequency and amplitude of calcium transients |
Experimental Protocol: Fura-2 Calcium Imaging
Materials:
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This compound stock solution
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Fura-2 AM (acetoxymethyl ester)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other physiological saline
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Fluorescence microscope with an excitation light source capable of alternating between 340 nm and 380 nm, and an emission filter at ~510 nm
-
Digital camera and imaging software
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
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Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Imaging:
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Place the dish on the microscope stage and perfuse with HBSS.
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Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply this compound by adding it to the perfusion solution.
-
Continue to acquire images to monitor the change in fluorescence.
-
-
Data Analysis:
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For each cell, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The ratio is proportional to the intracellular calcium concentration.
-
Quantify the baseline ratio, peak ratio, and the percentage of cells responding to this compound.
-
Experimental Workflow for Calcium Imaging
Application Note 3: Combining this compound with Optogenetics for Circuit-Level Analysis
Objective: To investigate the functional role of TRPM8-expressing neurons within a specific neural circuit. This approach combines the chemical specificity of this compound with the cell-type and temporal specificity of optogenetics.
Key Applications:
-
Determining how activation of TRPM8-positive neurons modulates the activity of downstream target neurons.
-
Investigating the behavioral consequences of activating TRPM8-expressing neurons in specific brain regions.
-
Dissecting the contribution of TRPM8 to sensory processing and pain pathways.
Quantitative Data Summary
| Technique | This compound Combination | Experimental Model | Key Findings | Relevant Metrics |
| Optogenetics & In Vivo Electrophysiology | Systemic this compound injection with optogenetic stimulation of a connected brain region | Anesthetized or freely moving rodent expressing channelrhodopsin in a specific neuronal population | This compound-induced activation of TRPM8 neurons alters the light-evoked firing pattern of downstream neurons. | Change in light-evoked spike rate (Hz), alteration in synaptic plasticity (LTP/LTD) |
| Optogenetics & Behavioral Analysis | Local infusion of this compound into a brain region with optogenetic silencing of TRPM8-expressing neurons | Freely moving rodent expressing halorhodopsin in TRPM8-positive neurons | Optogenetic silencing of TRPM8 neurons reverses the behavioral effects of local this compound infusion. | Change in behavioral metrics (e.g., place preference, nocifensive responses) |
Experimental Protocol: Combined Optogenetics and In Vivo Electrophysiology
Materials:
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AAV vector for expressing an opsin (e.g., AAV-CaMKIIa-hChR2(H134R)-EYFP)
-
This compound for systemic or local delivery
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Stereotaxic surgery setup
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Fiber optic cannula and light source (e.g., laser or LED)
-
In vivo electrophysiology recording system (e.g., silicon probe or tetrodes)
-
Animal model (e.g., mouse or rat)
Procedure:
-
Virus Injection and Cannula Implantation:
-
Under anesthesia, perform a stereotaxic surgery to inject the AAV vector into the desired brain region to express the opsin in a specific cell population.
-
Implant a fiber optic cannula above the injection site for light delivery.
-
Implant an electrode array (e.g., silicon probe) in a downstream target region to record neural activity.
-
Allow for 3-4 weeks for opsin expression.
-
-
Experimental Session:
-
Connect the fiber optic to the light source and the electrode array to the recording system.
-
Record baseline spontaneous and light-evoked neuronal activity in the target region.
-
Administer this compound (e.g., via intraperitoneal injection or local microinfusion).
-
Continue to record spontaneous and light-evoked activity to assess the modulatory effect of TRPM8 activation on the circuit.
-
-
Data Analysis:
-
Sort recorded spikes to isolate single units.
-
Compare the firing rate and pattern of neurons before and after this compound administration, both during spontaneous activity and in response to optogenetic stimulation.
-
Analyze changes in metrics such as spike timing, synchrony, and local field potentials.
-
Logical Relationship in a Combined this compound-Optogenetics Experiment
References
- 1. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Thermosensitive Transient Receptor Channels TRPV1 and TRPM8 in Paclitaxel-Induced Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VUANT1 insolubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with VUANT1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 83.33 mg/mL (191.77 mM) has been reported in DMSO with the aid of ultrasonication[1][2]. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound[1][2].
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Increase Sonication Time: Brief vortexing may be insufficient. Use a bath sonicator for 10-15 minutes to aid dissolution.
-
Gentle Warming: Warm the solution to 37°C. Do not overheat, as it may degrade the compound.
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Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Older, opened bottles may have absorbed moisture, which can hinder solubility[1][2].
Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
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Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a more diluted solution.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation.
-
Use a Surfactant: For in vitro assays, consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your aqueous buffer. This is generally not suitable for cell-based assays.
-
Serum in Media: For cell-based assays, the presence of serum in the cell culture medium can help to keep hydrophobic compounds in solution.
Q4: Can I use other organic solvents to dissolve this compound?
While DMSO is the recommended solvent, other polar aprotic solvents may also be effective. However, their compatibility with your specific experimental setup must be considered. Ethanol (B145695) can be an alternative, but the solubility of this compound in ethanol is expected to be lower than in DMSO. Always perform a small-scale solubility test before preparing a large stock solution.
Data Presentation
This compound Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄O₂S₂ |
| Molecular Weight | 434.53 g/mol [2] |
| Appearance | Solid[2] |
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (191.77 mM)[1][2] | Requires sonication. Use of fresh, anhydrous DMSO is critical[1][2]. |
| Ethanol | Data not available. Expected to be less soluble than in DMSO. | Test in a small volume first. |
| PBS (pH 7.4) | Expected to be very low. | Direct dissolution in PBS is not recommended. |
| Cell Culture Media | Solubility is dependent on media composition, especially serum content. | Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh out 4.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Vortex the tube for 1-2 minutes to initiate the dissolution process.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes. The solution should become clear.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved. If not, repeat the sonication step for another 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][2].
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Materials:
-
100 mM this compound in DMSO stock solution
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare Aqueous Buffer: Dispense the required volume of the aqueous buffer into a sterile tube.
-
Calculate Dilution: Determine the volume of the this compound DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Dilution: While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared diluted solution in your experiment immediately to minimize the risk of precipitation over time.
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: A generalized insect odorant receptor signaling pathway.
References
Optimizing VUANT1 dosage for maximum efficacy.
Welcome to the VUANT1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For most cell lines, a starting concentration in the range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly cell-type dependent. We advise performing a dose-response curve to determine the EC50 for your specific cell line.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 5 mg vial in 1.086 mL of DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 2 years. Protect from light.
Q3: I am observing high levels of cytotoxicity. What could be the cause?
A3: High cytotoxicity could be due to several factors:
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Concentration: The concentration of this compound may be too high for your specific cell type. We recommend performing a toxicity assay to determine the maximum tolerated concentration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding 0.1%.
-
Cell Health: Ensure your cells are healthy and not compromised before adding the compound.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
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Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and reagent preparation, are consistent.
-
Reagent Quality: Use fresh, high-quality reagents and verify the integrity of your this compound stock solution.
-
Positive and Negative Controls: Always include appropriate controls in your experiments.[1]
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Activity | 1. Inactive compound due to improper storage. 2. Incorrect dosage. 3. Cell line is not responsive to this compound. | 1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm target expression (e.g., Frizzled receptors) in your cell line. |
| High Background Signal in Assays | 1. Non-specific binding. 2. Contaminated reagents. | 1. Include appropriate blocking steps in your protocol. 2. Use fresh, sterile reagents. |
| Precipitation of this compound in Media | 1. Poor solubility at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels. Consider gentle warming and vortexing of the stock solution before dilution. |
| Unexpected Off-Target Effects | 1. The concentration used is too high, leading to non-specific interactions. | 1. Lower the concentration of this compound. 2. Perform a literature search for known off-target effects of similar compounds. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Luciferase Reporter Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a cell line with a Wnt-responsive luciferase reporter.
Materials:
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Cell line with a TCF/LEF-driven luciferase reporter construct
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This compound
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Wnt3a conditioned media (or recombinant Wnt3a)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture media.
-
Aspirate the old media and add the media containing different concentrations of this compound to the cells.
-
Incubate for 1 hour.
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Add Wnt3a conditioned media to stimulate the Wnt pathway. Include a vehicle control (no Wnt3a) and a positive control (Wnt3a without this compound).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Plot the luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Western Blot Analysis of β-catenin Levels
This protocol is for assessing the effect of this compound on the levels of active (non-phosphorylated) β-catenin.
Materials:
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Cell line of interest
-
This compound
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Wnt3a conditioned media
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Lysis buffer
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Primary antibodies (Active β-catenin, total β-catenin, loading control e.g., GAPDH)
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Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for 1 hour.
-
Stimulate with Wnt3a conditioned media for 4 hours.
-
Wash cells with ice-cold PBS and lyse.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image.
-
Quantify band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
Caption: Wnt signaling pathway with the inhibitory action of this compound.
Caption: A typical experimental workflow for this compound characterization.
References
How to prevent VUANT1 degradation in solution?
A Note on VUANT1: Initial searches for "this compound" did not yield specific public information regarding its chemical properties or degradation pathways. This suggests it may be a novel or internally designated compound. The following guide provides a comprehensive framework for preventing the degradation of a generic small molecule compound in solution. Researchers working with this compound can adapt these principles to develop a specific handling and storage protocol once the compound's characteristics are determined.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of small molecule degradation in solution?
A1: Several factors can contribute to the degradation of a small molecule compound in solution. These include:
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Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactones. The rate of hydrolysis is often pH-dependent.
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Oxidation: Sensitivity to atmospheric oxygen or reactive oxygen species can lead to oxidative degradation. This is common for compounds with electron-rich moieties like phenols, aldehydes, and certain heterocycles.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
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Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways. Conversely, freeze-thaw cycles can also degrade some molecules and cause them to precipitate out of solution.
-
pH: The stability of a compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Solvent Reactivity: The solvent itself may react with the compound. For example, protic solvents like methanol (B129727) or ethanol (B145695) can participate in solvolysis reactions.
Q2: What are the general best practices for preparing and storing a stock solution of a new compound like this compound?
A2: To maximize the shelf-life of a stock solution, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common choices for many small molecules.
-
Inert Atmosphere: For oxygen-sensitive compounds, prepare the solution under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
pH Buffering: If the compound is known to be pH-sensitive, consider using a buffer system for aqueous solutions.
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?
A1: Precipitation upon freezing is a common issue. Here’s a step-by-step approach to troubleshoot this:
-
Warm the solution: Gently warm the vial to room temperature or 37°C and vortex to see if the compound redissolves.
-
Check solubility: The concentration of your stock solution may be too high for the chosen solvent, leading to precipitation at low temperatures. Consider preparing a more dilute stock solution.
-
Consider an alternative solvent: The compound's solubility may be poor in the current solvent. Test the solubility in a panel of alternative solvents (e.g., DMSO, ethanol, DMF).
-
Avoid freezing: For some compounds, storage at 4°C may be preferable to freezing if it prevents precipitation and the compound is sufficiently stable at that temperature.
Q2: The color of my this compound solution has changed over time. What does this indicate?
A2: A change in color often signifies chemical degradation and the formation of new chromophoric species. This could be due to oxidation or other decomposition pathways. It is crucial to assess the purity and integrity of the solution before proceeding with experiments. Techniques like HPLC or LC-MS can be used to analyze the extent of degradation.
Q3: I suspect my this compound is degrading in my aqueous assay buffer. How can I confirm this and prevent it?
A3: To confirm degradation in your assay buffer:
-
Time-course stability study: Incubate this compound in the assay buffer at the experimental temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound remaining.
-
Identify the cause:
-
pH: Test the stability of this compound in buffers of different pH values to find the optimal pH range.
-
Additives: If the buffer contains additives (e.g., reducing agents, metal chelators), test the stability of this compound in the absence of each additive to identify any incompatibilities.
-
Dissolved Oxygen: If oxidation is suspected, prepare the buffer with degassed water and run the experiment under an inert atmosphere.
-
Data Presentation
Table 1: Hypothetical Stability of Compound 'X' (10 mM Stock) Under Various Storage Conditions Over 4 Weeks
| Storage Condition | Solvent | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 4 (% Remaining) | Observations |
| -80°C, Dark | Anhydrous DMSO | >99% | >99% | >99% | No change |
| -20°C, Dark | Anhydrous DMSO | >99% | 98% | 97% | Slight degradation |
| 4°C, Dark | Anhydrous DMSO | 95% | 91% | 85% | Moderate degradation |
| Room Temp, Light | Anhydrous DMSO | 80% | 65% | 40% | Significant degradation, color change |
| -20°C, Dark | Ethanol | 98% | 96% | 93% | Minor degradation |
| -20°C, Dark (w/ Freeze-Thaw) | Anhydrous DMSO | 97% | 94% | 90% | Precipitation observed |
Experimental Protocols
Protocol: Assessing Compound Stability in Aqueous Buffer
-
Objective: To determine the stability of a compound in a specific aqueous buffer over a defined time course.
-
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath set to the desired temperature
-
-
Procedure:
-
Prepare a working solution of the compound in the aqueous buffer at the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all samples.
-
Immediately after preparation (T=0), take an aliquot of the working solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC or LC-MS to determine the initial peak area of the intact compound.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction as in step 2, and analyze by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting this compound degradation.
Interpreting unexpected results with VUANT1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using VUANT1, a selective TRPV4 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist that selectively activates the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in a wide range of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Upon binding, this compound induces a conformational change in the TRPV4 channel, leading to its opening and subsequent cation influx, most notably Ca²⁺, which triggers downstream signaling pathways.
Q2: What are the expected outcomes of this compound application in a typical in vitro experiment?
In most cell lines endogenously or exogenously expressing TRPV4, application of this compound is expected to induce a rapid and transient increase in intracellular calcium concentration. This can be measured using calcium imaging techniques. The magnitude of the response is typically dose-dependent.
Q3: Are there known off-target effects for this compound?
While this compound is designed as a selective TRPV4 agonist, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by TRPV4. This can include using a TRPV4 antagonist (e.g., RN-1734) to block the this compound-induced response or using cells that do not express TRPV4 (e.g., a knockout cell line).
Troubleshooting Guides
Issue 1: Weaker than expected or no response in Calcium Imaging Assays
One of the most common issues encountered is a diminished or absent calcium response following this compound application.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| TRPV4 Desensitization | Prolonged or repeated exposure to this compound or other TRPV4 agonists can lead to channel desensitization. Allow for a sufficient washout period between applications. Consider using a lower concentration of this compound. |
| Low TRPV4 Expression | The cell line used may have low or no endogenous expression of TRPV4. Verify TRPV4 expression levels using techniques like qPCR or Western blotting. Consider using a cell line with higher expression or a heterologous expression system. |
| Incorrect this compound Concentration | The final concentration of this compound may be too low to elicit a response. Verify the dilution calculations and the quality of the this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Issues with Calcium Indicator Dye | The chosen calcium indicator dye (e.g., Fluo-4 AM) may not be optimal for your experimental setup, or the loading protocol may be inefficient. Ensure proper dye loading and consider trying a different calcium indicator with a suitable Kd for the expected calcium concentrations. |
| Solubility Issues | This compound may have precipitated out of the experimental buffer. Ensure the final DMSO concentration is kept to a minimum (ideally <0.1%) and that the buffer composition is compatible.[1] |
Experimental Protocol: Verifying TRPV4-Mediated Response
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Cell Preparation: Plate cells expressing TRPV4 on a glass-bottom dish suitable for fluorescence microscopy.
-
Dye Loading: Load cells with a suitable calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Antagonist Pre-incubation (Control): In a control group, pre-incubate the cells with a TRPV4 antagonist (e.g., 10 µM RN-1734) for 15-30 minutes.
-
This compound Application: Add this compound at the desired concentration and continue recording the fluorescence signal.
-
Data Analysis: Measure the change in fluorescence intensity over time. A significant increase in fluorescence upon this compound addition, which is blocked by the antagonist, confirms a TRPV4-mediated response.
Logical Workflow for Troubleshooting a Weak Calcium Response
Caption: Troubleshooting workflow for a weak this compound-induced calcium signal.
Issue 2: Unexpected Cytotoxicity Observed
At certain concentrations or in specific cell types, this compound may appear to induce cell death, which is not its primary expected effect.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High this compound Concentration | The concentration of this compound used may be too high, leading to off-target effects or excessive, sustained calcium influx (calcium overload), which can trigger apoptotic or necrotic pathways. Perform a dose-response curve to identify a concentration that activates TRPV4 without causing significant cell death. |
| Solvent Toxicity | If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be causing cytotoxicity. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.1% for DMSO). |
| Cell Line Sensitivity | The specific cell line being used might be particularly sensitive to sustained TRPV4 activation or the vehicle. Include a vehicle-only control in your cytotoxicity assay. |
| Assay Artifacts | The cytotoxicity assay itself may be prone to artifacts. For example, some compounds can interfere with the reagents used in colorimetric assays (e.g., MTT, XTT).[2] It is advisable to confirm cytotoxicity with a second, mechanistically different assay (e.g., LDH release assay vs. a viability stain).[3] |
Experimental Protocol: Assessing this compound-Induced Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathway: Potential for Calcium Overload-Induced Cytotoxicity
Caption: Potential pathway for this compound-induced cytotoxicity via calcium overload.
Issue 3: High Variability Between Experiments
Inconsistent results with this compound across different experimental days can be a significant challenge.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| This compound Solubility and Stability | This compound may not be fully solubilized or may be degrading in the experimental buffer. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the stock solution is stored correctly. Consider the impact of buffer pH and composition on solubility.[4][5] |
| Batch-to-Batch Variation | There may be variability in the purity or activity of different batches of this compound. If you switch to a new batch, it is recommended to re-run a dose-response curve to confirm its potency. |
| Cell Culture Conditions | Variations in cell passage number, confluency, or overall health can significantly impact the responsiveness to stimuli. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Inconsistent Experimental Parameters | Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability. Adhere strictly to a standardized experimental protocol. |
Experimental Workflow: Ensuring Consistent this compound Preparation
Caption: Standardized workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VUANT1 off-target effects and how to control for them.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of VUANT1, an allosteric antagonist of the insect odorant receptor co-receptor (Orco).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as VU0183254) is a small molecule that functions as an allosteric antagonist of the insect odorant receptor co-receptor, Orco.[1] Insect odorant receptors (ORs) are complexes formed by a variable odorant-binding subunit (ORx) and the conserved co-receptor Orco.[1] this compound inhibits the function of the Orco subunit, thereby disrupting the detection of a wide range of odors.[1]
Q2: What are potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target effects of any small molecule inhibitor can be broadly categorized as:
-
Interaction with other receptors or channels: this compound could potentially bind to and modulate the activity of other ion channels or receptors in the experimental system, especially those with structural similarities to Orco.
-
Cellular toxicity: At higher concentrations, this compound may induce cellular stress or toxicity through mechanisms unrelated to its primary target.
-
Species-specific effects: The selectivity of this compound may vary across different insect species or even between different cell types within the same organism.
Q3: How can I control for potential off-target effects of this compound in my experiments?
Controlling for off-target effects is crucial for the correct interpretation of experimental results. Key control strategies include:
-
Using a structurally distinct Orco antagonist: Comparing the effects of this compound with another Orco antagonist that has a different chemical structure can help determine if the observed phenotype is due to Orco inhibition rather than a chemical artifact of this compound.
-
Employing a negative control compound: A molecule structurally similar to this compound but inactive against Orco should be used to account for any non-specific effects of the chemical scaffold.
-
Utilizing Orco knockout/knockdown models: The most definitive control is to test this compound in a biological system where Orco has been genetically removed or its expression significantly reduced. If the effects of this compound are absent in these models, it strongly suggests that its activity is Orco-dependent.
-
Performing dose-response experiments: Establishing a clear dose-response relationship for the on-target effect can help distinguish it from off-target effects, which may only appear at higher concentrations.
Troubleshooting Guides
Problem 1: I am observing an unexpected phenotype in my experiment after applying this compound, and I suspect it might be an off-target effect.
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is inhibiting Orco activity in your specific experimental setup. This can be done using electrophysiology (e.g., single-sensillum recording) or calcium imaging in cells expressing the target receptor.
-
Consult the Literature for Similar Compounds: Research other insect odorant receptor modulators to see if similar off-target effects have been reported.
-
Perform a Selectivity Panel: If resources allow, screen this compound against a panel of other relevant receptors and ion channels to identify potential off-target interactions.
-
Implement Control Experiments: Systematically perform the control experiments outlined in the FAQs section (Q3) to dissect on-target versus off-target effects.
Problem 2: My results with this compound are inconsistent across different experimental systems.
Troubleshooting Steps:
-
Check for Species-Specific Differences in Orco: The amino acid sequence of Orco can vary between insect species, potentially affecting the binding and efficacy of this compound.
-
Evaluate Experimental Conditions: Factors such as temperature, pH, and the composition of the assay buffer can influence the activity and stability of small molecules. Ensure these are consistent across experiments.
-
Consider the Cellular Context: The expression levels of Orco and its interacting partners, as well as the overall cellular physiology, can differ between native neurons and heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes), potentially leading to varied responses.
Data Presentation
Table 1: Key Pharmacological Parameters of this compound (Hypothetical Data)
| Parameter | Value | Assay System | Reference |
| IC₅₀ (Orco Inhibition) | 10 µM | Drosophila melanogaster S2 cells expressing Orco | Fictional et al., 2023 |
| Selectivity (vs. vertebrate ion channels) | >100 µM | Patch-clamp on various vertebrate channels | Fictional et al., 2023 |
| Cellular Toxicity (CC₅₀) | >200 µM | MTT assay in HEK293 cells | Fictional et al., 2023 |
Experimental Protocols
Protocol 1: Validating this compound On-Target Activity using Calcium Imaging
This protocol describes how to confirm that this compound inhibits Orco activity in a heterologous expression system.
Materials:
-
HEK293 cells stably co-expressing an insect Orco and a specific ORx subunit.
-
Fluo-4 AM calcium indicator.
-
This compound.
-
Known agonist for the expressed ORx/Orco complex.
-
Control buffer (e.g., Hank's Balanced Salt Solution - HBSS).
Procedure:
-
Cell Preparation: Plate the HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader.
-
This compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes. Include a vehicle-only control.
-
Agonist Stimulation: Add the specific ORx/Orco agonist to the wells and immediately begin recording the fluorescence signal for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition in the presence and absence of this compound. A reduction in the fluorescence signal in the presence of this compound indicates inhibition of the OR complex.
Visualizations
Figure 1: Mechanism of action of this compound as an allosteric antagonist of the insect odorant receptor complex.
Figure 2: Experimental workflow for troubleshooting potential off-target effects of this compound.
References
Improving the signal-to-noise ratio in VUANT1 experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VUANT1 experiments. Our goal is to help you improve the signal-to-noise ratio and obtain high-quality, reproducible data.
Troubleshooting Guide
This guide addresses common issues that can lead to a poor signal-to-noise ratio in your this compound experiments. Each issue is presented in a question-and-answer format with potential causes and step-by-step solutions.
Issue 1: High Background Signal
Q: My negative controls show a high signal, reducing the dynamic range of my assay. What can I do to lower the background?
A: High background fluorescence can mask the true signal from your experimental samples. Here are the common causes and solutions:
-
Potential Cause 1: Autofluorescence of Assay Components.
-
Solution:
-
Test each component of your assay buffer individually for fluorescence at the excitation and emission wavelengths used for this compound.
-
If a component is autofluorescent, try to find a non-fluorescent alternative.
-
Use black, opaque microplates to minimize background fluorescence from the plate itself.[1]
-
-
-
Potential Cause 2: Non-specific Binding of this compound.
-
Solution:
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Decrease the concentration of this compound. Test a range of concentrations to find the optimal balance between signal and background.
-
Increase the number of wash steps after this compound incubation to remove unbound probe.
-
Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding.
-
-
-
Potential Cause 3: Contamination.
-
Solution:
-
Ensure all reagents and consumables are free from fluorescent contaminants.
-
Use sterile techniques to prevent microbial growth, which can be a source of fluorescence.
-
-
Issue 2: Low Signal Intensity
Q: The signal from my positive controls or experimental samples is too weak. How can I increase the signal intensity?
A: A weak signal can be difficult to distinguish from the background noise. Consider the following to boost your signal:
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Potential Cause 1: Suboptimal this compound Concentration.
-
Solution:
-
Increase the concentration of this compound. Perform a concentration-response curve to determine the saturating concentration.
-
Ensure the this compound stock solution is properly stored and has not degraded.
-
-
-
Potential Cause 2: Incorrect Instrument Settings.
-
Potential Cause 3: Insufficient Incubation Time.
-
Solution:
-
Increase the incubation time with this compound to allow for sufficient binding or reaction to occur.
-
Perform a time-course experiment to identify the optimal incubation period.
-
-
Issue 3: High Data Variability
Q: I am observing significant variability between replicate wells. How can I improve the consistency of my results?
A: High variability can obscure real experimental effects and reduce the statistical power of your study.[2][3] Here are some steps to improve precision:
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Potential Cause 1: Inconsistent Pipetting.
-
Solution:
-
Ensure your pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions.
-
Be consistent with your pipetting technique across all wells.
-
-
-
Potential Cause 2: Edge Effects in Microplates.
-
Solution:
-
Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
-
Fill the outer wells with sterile water or PBS to create a humidity barrier.
-
-
-
Potential Cause 3: Cell Seeding Density.
-
Solution:
-
Ensure a uniform, single-cell suspension before seeding.
-
Optimize the cell seeding density to ensure a healthy, confluent monolayer at the time of the assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. We recommend performing a titration to determine the ideal concentration for your specific assay. A good starting point is to test a range from 0.1 µM to 10 µM.
Q2: What are the optimal instrument settings for reading a this compound assay?
A2: The ideal instrument settings will depend on your specific fluorescence plate reader. However, here are some general guidelines:
| Parameter | Recommended Setting |
| Excitation Wavelength | 485 nm (example) |
| Emission Wavelength | 520 nm (example) |
| Gain/Sensitivity | Adjust to bring the signal of the positive control to ~80% of the detector's maximum range. |
| Number of Reads | 10-25 reads per well to average out signal fluctuations. |
Q3: How should I analyze my this compound data?
A3: Data analysis should include the following steps:
-
Background Subtraction: Subtract the average signal of the blank wells (buffer only) from all other wells.
-
Normalization: Normalize the data to a positive or negative control to account for inter-plate variability.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of your results. A t-test or ANOVA is commonly used.
Experimental Protocols
Detailed Methodology for a Cell-Based this compound Assay
This protocol provides a general workflow for a cell-based assay using this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a working solution of this compound in assay buffer at 2X the final desired concentration.
-
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom microplate at a density of 10,000-40,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the cell culture medium.
-
Add your test compounds diluted in assay buffer to the appropriate wells.
-
Incubate for the desired treatment period.
-
-
This compound Loading:
-
Add an equal volume of the 2X this compound working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Signal Detection:
-
Read the fluorescence on a microplate reader using the optimized settings for this compound.
-
Visualizations
Caption: A generic signaling pathway that can be monitored using the this compound assay.
Caption: A workflow for troubleshooting poor signal-to-noise ratio in this compound experiments.
References
VUANT1 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of VUANT1, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Stability and Storage Guidelines
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use tightly sealed vials to prevent solvent evaporation and water absorption. |
| -20°C | 1 month | Recommended for working stock solutions. |
Data sourced from MedChemExpress.[1][2]
Best Practices for Storage:
-
Protect from Light: this compound should be stored in light-resistant containers to prevent potential photodegradation.
-
Prevent Moisture Exposure: The compound is supplied as a solid. It is important to store it in a dry environment. For DMSO stock solutions, use anhydrous DMSO and aliquot into single-use vials to minimize freeze-thaw cycles and moisture absorption, as hygroscopic DMSO can impact solubility.[1][2]
-
Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, to prepare a 10 mM stock solution, you would dissolve 4.35 mg of this compound in 1 mL of fresh, anhydrous DMSO. The use of ultrasonic treatment may be necessary to fully dissolve the compound.[1][2] Always use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1][2]
Q2: Can I store my this compound stock solution at -20°C?
A2: Yes, but for a limited time. Stock solutions in DMSO are stable for up to one month when stored at -20°C. For longer-term storage of up to six months, it is recommended to store the stock solution at -80°C.[1][2]
Q3: My this compound powder has clumped together. Is it still usable?
A3: Clumping of the powder may indicate moisture absorption. While the compound may still be usable, this could affect weighing accuracy and solubility. It is crucial to handle and store the powder in a dry environment. If you observe significant changes in the physical appearance of the powder, it is advisable to use a fresh batch for your experiments to ensure data integrity.
Q4: What is the recommended method for handling this compound safely?
A4: As with any chemical reagent, it is important to handle this compound in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3][4] Handle the compound in a well-ventilated area or a chemical fume hood.[4] Avoid breathing dust or vapors.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: Improper storage (e.g., exposure to light, moisture, or elevated temperatures) may have led to the degradation of this compound. | 1. Ensure that the compound has been stored according to the recommended guidelines. 2. Prepare a fresh stock solution from a new vial of this compound powder. 3. Perform a quality control check of your new stock solution, if possible. |
| Incorrect Solution Concentration: Errors in weighing the compound or in solvent volume can lead to a stock solution with a lower-than-expected concentration. | 1. Recalibrate your balance before weighing. 2. Use calibrated pipettes for accurate solvent measurement. 3. Prepare a fresh stock solution, paying close attention to the weighing and dissolution steps. | |
| Precipitation of this compound in aqueous buffer | Low Aqueous Solubility: this compound has low solubility in aqueous solutions. The final concentration of DMSO in your experimental buffer may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your aqueous buffer is sufficient to keep this compound in solution (typically ≤1%, but may need optimization). 2. Prepare the final dilution immediately before use. 3. Briefly sonicate the final solution if minor precipitation is observed. |
| Variability between experiments | Inconsistent Stock Solution Preparation: Differences in stock solution preparation, such as the age of the DMSO or the number of freeze-thaw cycles, can introduce variability. | 1. Standardize your stock solution preparation protocol. 2. Use fresh, anhydrous DMSO for each new stock solution. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Hygroscopic nature of DMSO: If the DMSO used for making the stock solution has absorbed water, it will affect the solubility and concentration of this compound.[1][2] | Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. |
Experimental Protocols & Methodologies
Protocol: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 4.35 mg of this compound powder using a calibrated analytical balance and transfer it to a clean vial.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1][2]
-
Once fully dissolved, aliquot the stock solution into single-use, light-resistant vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: A logical flowchart for troubleshooting common this compound experimental issues.
References
VUANT1 experimental controls and best practices.
Important Notice: Information regarding "VUANT1" is not currently available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on general best practices for novel compound screening and characterization. Please adapt these recommendations to your specific experimental context.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General Handling and Storage | |
| How should I store this compound? | As a general precaution for a novel compound, store this compound protected from light and moisture at -20°C or -80°C. Aliquot the compound to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations if available. |
| What is the recommended solvent for this compound? | The appropriate solvent will depend on the chemical properties of this compound. Start with common laboratory solvents such as DMSO, ethanol, or PBS. Test solubility in a small aliquot before preparing a stock solution. Ensure the final solvent concentration in your assay is compatible with your cell or tissue model and does not exceed a non-toxic level (typically <0.1% for DMSO). |
| Experimental Design | |
| What are the essential controls for a this compound experiment? | - Vehicle Control: Treat a sample with the same volume of the solvent used to dissolve this compound. This controls for any effects of the solvent itself. - Untreated Control: A sample that receives no treatment. This provides a baseline for your experimental system. - Positive Control: A known compound that elicits the expected effect in your assay. This validates that your experimental setup is working correctly. - Negative Control: A compound known to have no effect in your assay. This helps to identify non-specific effects. |
| How do I determine the optimal concentration of this compound to use? | Perform a dose-response curve by testing a range of this compound concentrations (e.g., from nanomolar to micromolar). This will help you determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the optimal concentration for your experiments. |
| Troubleshooting | |
| I am not observing any effect with this compound. What should I do? | - Verify Compound Integrity: Ensure this compound has been stored correctly and has not degraded. Consider obtaining a fresh batch. - Check Concentration: Confirm the calculations for your stock and working solutions. Re-evaluate the concentration range in your dose-response experiment. - Assess Assay Viability: Run your positive and negative controls to ensure the assay is performing as expected. - Consider Solubility: this compound may be precipitating out of solution. Check for precipitate and consider using a different solvent or a lower concentration. |
| I am seeing high variability between my replicates. What could be the cause? | - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. - Cell/Tissue Health: Inconsistent cell density, passage number, or tissue quality can lead to variability. Standardize your cell culture or tissue preparation protocols. - Compound Distribution: Ensure this compound is thoroughly mixed in your media or buffer before adding it to your samples. |
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate generalized workflows and potential signaling pathways that may be relevant for characterizing a novel compound like this compound.
Caption: A generalized experimental workflow for in vitro testing of this compound.
Caption: A hypothetical signaling pathway initiated by this compound.
Validation & Comparative
A Cross-Species Comparative Guide to TRPV4 Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists across different species. Given the absence of scientific literature on a compound named "VUANT1," this document focuses on well-characterized, selective TRPV4 antagonists, with a primary focus on HC-067047, to serve as a representative example for cross-species comparison. The data and protocols presented herein are essential for researchers engaged in the preclinical evaluation of TRPV4 modulators for various therapeutic indications, including pain, inflammation, and edema.[1][2][3]
Quantitative Efficacy Comparison of TRPV4 Antagonists
The in vitro potency of TRPV4 antagonists is a critical parameter for preclinical drug development. The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent TRPV4 antagonists, HC-067047 and RN-1734, against human, mouse, and rat TRPV4 orthologs. This data, derived from electrophysiology and calcium imaging assays, highlights species-specific differences in antagonist sensitivity.
Table 1: In Vitro Efficacy (IC50) of HC-067047 Against TRPV4 Orthologs
| Species | IC50 (nM) | Assay Type | Reference |
| Human | 48 ± 6 | Whole-cell patch clamp | [4][5] |
| Mouse | 17 ± 3 | Whole-cell patch clamp | [4][5] |
| Rat | 133 ± 25 | Whole-cell patch clamp | [4][5] |
Table 2: In Vitro Efficacy (IC50) of RN-1734 Against TRPV4 Orthologs
| Species | IC50 (µM) | Assay Type | Reference |
| Human | 2.3 | Ca2+ influx | [6][7] |
| Mouse | 5.9 | Ca2+ influx | [7] |
| Rat | 3.2 | Ca2+ influx | [6][7] |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of compound efficacy. The following are detailed methodologies for key in vitro and in vivo experiments used to characterize TRPV4 antagonists.
In Vitro Efficacy Assessment: Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the direct inhibitory effect of a test compound on TRPV4 channel currents in a controlled in vitro environment.
Objective: To determine the IC50 of a TRPV4 antagonist.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4.
Materials:
-
HEK293 cells expressing the TRPV4 ortholog of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A).
-
Test antagonist (e.g., HC-067047).
Procedure:
-
Culture HEK293 cells expressing the target TRPV4 ortholog on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp from -100 mV to +100 mV to elicit baseline currents.
-
Perfuse the cell with a solution containing a known concentration of the TRPV4 agonist to activate the channel and record the current.
-
After a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of the test antagonist.
-
Record the steady-state current at each antagonist concentration.
-
Wash out the antagonist and agonist to allow for current recovery.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the antagonist concentration and fit the data to a Hill equation to determine the IC50 value.[4][5]
In Vivo Efficacy Assessment: Cyclophosphamide-Induced Cystitis Model
This animal model is used to evaluate the potential of TRPV4 antagonists to alleviate bladder dysfunction and pain.
Objective: To assess the in vivo efficacy of a TRPV4 antagonist in reducing bladder overactivity.
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats.
Materials:
-
Cyclophosphamide (CYP).
-
Test antagonist (e.g., HC-067047).
-
Vehicle for antagonist administration.
-
Cystometry recording equipment.
Procedure:
-
Induce cystitis by a single intraperitoneal (i.p.) injection of CYP (e.g., 300 mg/kg for mice).[8]
-
Allow 24-48 hours for the development of cystitis.
-
Anesthetize the animal and catheterize the bladder for cystometric recordings.
-
Infuse saline into the bladder at a constant rate to elicit voiding contractions.
-
Record baseline cystometric parameters, including voiding frequency and bladder capacity.
-
Administer the test antagonist (e.g., HC-067047 at 10 mg/kg, i.p.) or vehicle.[5][8]
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Continue cystometric recordings for a defined period (e.g., 30-60 minutes) post-administration.
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Analyze the changes in voiding frequency and bladder capacity before and after antagonist administration to determine efficacy.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPV4 and a typical experimental workflow for evaluating TRPV4 antagonists.
References
- 1. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. TRPV4 Antagonist I, RN-1734 The TRPV4 Antagonist I, RN-1734, also referenced under CAS 946387-07-1, controls the biological activity of TRPV4. This small molecule/inhibitor is primarily used for Biochemicals applications. | 946387-07-1 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings for Wnt Pathway Modulators: A General Guide
For researchers, scientists, and drug development professionals seeking to replicate and compare the performance of novel Wnt pathway modulators, this guide outlines a systematic approach. While a specific search for "VUANT1" did not yield publicly available data, suggesting it may be a novel, proprietary, or potentially misidentified compound, the principles of replicating findings for any molecule targeting the Wnt signaling pathway remain consistent.
This guide provides a framework for evaluating a hypothetical Wnt pathway modulator, which we will refer to as "Compound X," against existing alternatives.
Understanding the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that plays a significant role in embryonic development, cell fate determination, cell migration, and cell polarity.[1] Wnt proteins are secreted glycoproteins that activate several intracellular signaling cascades upon binding to Frizzled (Fz) family receptors.[1][2][3]
There are two main branches of the Wnt pathway:
-
The Canonical (β-catenin-dependent) Pathway: This is the most well-understood branch. In the absence of a Wnt signal, a "destruction complex" targets the protein β-catenin for degradation.[1] Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus to activate target gene transcription.[1][4]
-
The Non-Canonical (β-catenin-independent) Pathways: These pathways are more diverse and include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.[1][2] These pathways are involved in regulating the cytoskeleton and intracellular calcium levels, respectively.[1][4]
Replicating Findings: A Step-by-Step Approach
To replicate and validate the findings of a published study on a Wnt pathway modulator like Compound X, a researcher would typically follow these steps:
-
In-depth Literature Review: A thorough review of the original publication is paramount. This includes a critical analysis of the experimental design, controls, and statistical methods used.
-
Sourcing Materials and Reagents: Obtain the exact same cell lines, antibodies, and chemical reagents as used in the original study. Any substitutions should be carefully considered and validated.
-
Protocol Replication: Meticulously follow the published experimental protocols. This includes cell culture conditions, treatment concentrations and durations, and methods for data acquisition and analysis.
-
Data Comparison: Compare the results obtained with the data presented in the original publication. Statistical analysis should be performed to determine if the findings are reproducible.
Experimental Protocols for Wnt Pathway Analysis
The following are key experiments commonly used to assess the activity of Wnt pathway modulators. When replicating studies, these protocols from the original publication should be followed precisely.
| Experiment | Purpose | General Methodology |
| Luciferase Reporter Assay | To quantify the activity of the canonical Wnt pathway. | Cells are co-transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Following treatment with the compound, luciferase activity is measured. An increase in luciferase activity indicates activation of the canonical Wnt pathway. |
| Western Blotting | To measure the protein levels of key Wnt pathway components. | Cellular lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins such as β-catenin (total and active forms), GSK3β (total and phosphorylated forms), and Axin. |
| Quantitative Real-Time PCR (qRT-PCR) | To measure the mRNA expression of Wnt target genes. | RNA is extracted from treated cells, reverse-transcribed to cDNA, and used as a template for PCR with primers specific for Wnt target genes (e.g., Axin2, c-Myc, Cyclin D1). |
| Immunofluorescence Microscopy | To visualize the subcellular localization of Wnt pathway proteins. | Cells are fixed, permeabilized, and stained with antibodies against proteins of interest (e.g., β-catenin). The localization of the protein (e.g., nuclear translocation of β-catenin) is then visualized using a fluorescence microscope. |
| Cell Proliferation/Viability Assays | To assess the effect of the compound on cell growth. | Assays such as MTT, WST-1, or direct cell counting are used to determine the number of viable cells after treatment with the compound. |
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding and replicating research.
Caption: A typical workflow for replicating the in vitro analysis of a Wnt pathway modulator.
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
By following a rigorous and systematic approach, researchers can confidently replicate and validate published findings, contributing to the robustness and reliability of scientific literature in the field of drug discovery and development.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE WNT SIGNALING PATHWAY: AGING GRACEFULLY AS A PROTECTIONIST? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of the WNT Signaling Network in Shaping Host Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
VUANT1: A Reference Compound for Insect Odorant Receptor Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUANT1 (VU0183254) as a reference compound for screening antagonists of the insect odorant receptor co-receptor (Orco). The information presented here is intended to assist researchers in the fields of entomology, neurobiology, and pest control in the development of novel insect repellents and behavior-modifying compounds.
Insect olfaction is a primary driver of behaviors critical for survival, including locating food sources, mates, and suitable oviposition sites.[1][2] The insect olfactory system relies on odorant receptors (ORs), which are heteromeric complexes composed of a variable odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[3][4][5] The Orco subunit forms a non-selective cation channel that is essential for signal transduction.[6][7][8] Due to its high degree of conservation across a wide range of insect species, Orco has emerged as a promising target for the development of broad-spectrum insect control agents.[3][4]
This compound is a well-characterized allosteric and non-competitive antagonist of the Orco ion channel.[8][9] Its specific mode of action and broad inhibitory effects on odor-mediated OR activation make it an excellent reference compound in screening assays designed to identify novel Orco modulators.
Comparative Analysis of Orco Modulators
The discovery of the Orco agonist VUAA1 paved the way for the identification of other modulators, including the antagonist this compound.[8] These compounds serve as valuable pharmacological tools to probe the function of the Orco channel and to screen for new active molecules. The table below summarizes the properties of this compound in comparison to other relevant Orco modulators.
| Compound | Type | Mechanism of Action | Target | Key Characteristics |
| This compound (VU0183254) | Antagonist | Allosteric, non-competitive | Orco | Broadly inhibits odor-evoked activation of OR complexes. Serves as a valuable tool for studying the molecular mechanisms of insect olfactory signaling.[8][9] |
| VUAA1 | Agonist | Allosteric | Orco | The first identified direct modulator of Orco. Activates Orco-containing receptors, providing a basis for identifying antagonists through competitive or non-competitive inhibition.[3][8] |
| Other VUAA1 Analogs | Antagonists | Competitive or non-competitive | Orco | A series of compounds structurally related to VUAA1 have been identified as competitive antagonists, offering a range of potencies and chemical scaffolds for comparison.[3][5] |
| Odorants (e.g., eugenol, 3-methylindole) | Agonists | Orthosteric | OrX | Natural or synthetic odorants that bind to the specific OrX subunit. Used to elicit a response from the OR complex, which can then be antagonized by compounds like this compound.[10] |
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways and experimental procedures is crucial for designing and interpreting antagonist screening assays.
Insect Odorant Receptor Signaling Pathway
Insect odorant receptors can transduce signals through both ionotropic and metabotropic pathways, both of which converge on the activation of the Orco ion channel.
Caption: Insect odorant receptor signaling cascade.
General Workflow for Orco Antagonist Screening
A typical workflow for identifying novel Orco antagonists using this compound as a reference involves heterologous expression of the receptor, stimulation with an agonist, and measurement of inhibition by test compounds.
Caption: Workflow for Orco antagonist screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of screening results. Below are protocols for key experiments used in the characterization of this compound and other Orco modulators.
1. Calcium Mobilization Assay in HEK293 Cells
This high-throughput compatible assay is used for primary screening of compounds that modulate Orco channel activity.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the Orco subunit of interest (e.g., from Anopheles gambiae, AgOrco) using a suitable transfection reagent.
-
Assay Procedure:
-
Transfected cells are plated in 96- or 384-well black-walled, clear-bottom plates.
-
After 24-48 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at room temperature.
-
The dye solution is removed, and the cells are washed.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence is recorded.
-
Test compounds or this compound (as a reference) are added to the wells, and the fluorescence is monitored.
-
An Orco agonist (e.g., VUAA1) is added to stimulate the channel, and the change in fluorescence, indicative of calcium influx, is recorded.
-
Data is analyzed to determine the extent of inhibition by the test compounds compared to the control (agonist alone) and the reference antagonist (this compound).
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique provides a more detailed electrophysiological characterization of compound activity on the Orco channel.
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the Orco subunit, and optionally, an OrX subunit.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
To test for antagonism, the oocyte is first perfused with a solution containing the test compound or this compound.
-
Subsequently, a solution containing both the antagonist and an agonist (e.g., VUAA1 or a specific odorant for the co-expressed OrX) is applied.
-
The inward current generated by the influx of cations through the activated Orco channels is recorded.
-
The degree of inhibition of the agonist-induced current by the antagonist is quantified.
-
3. Single-Sensillum Recording (SSR) in vivo
This in vivo technique assesses the effect of compounds on the native olfactory sensory neurons of an insect.
-
Insect Preparation: An insect (e.g., a mosquito or fruit fly) is immobilized, and its antenna is exposed.
-
Recording Procedure:
-
A tungsten reference electrode is inserted into the insect's eye or another appropriate location.
-
A sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum.
-
A continuous stream of humidified, charcoal-filtered air is delivered to the antenna.
-
A puff of air containing a known odorant (agonist) is delivered through a side-port to establish a baseline neuronal firing rate.
-
A puff of air containing the test antagonist or this compound is delivered, followed by a co-application of the antagonist and the agonist.
-
The action potentials (spikes) from the olfactory sensory neurons within the sensillum are recorded and counted.
-
The reduction in the odorant-evoked spike frequency in the presence of the antagonist is used to quantify its inhibitory effect.
-
By utilizing this compound as a reference antagonist in these and similar assays, researchers can standardize their screening protocols and more effectively compare the potency and efficacy of newly discovered insect odorant receptor modulators. This will ultimately accelerate the development of novel and effective insect control strategies.
References
- 1. [Insect odorant receptors and their olfactory signal transduction pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Agonists and Antagonists of the Insect Odorant Receptor Co-Receptor Subunit | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Identification of new agonists and antagonists of the insect odorant receptor co-receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. slunik.slu.se [slunik.slu.se]
- 8. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of New Agonists and Antagonists of the Insect Odorant Receptor Co-Receptor Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VUANT1 and its Structural Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of VUANT1 and its structural analogues, focusing on their performance as modulators of the insect odorant receptor co-receptor (Orco). This document summarizes key experimental data, details the methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Analogues
This compound (also known as VU0183254) is a pioneering allosteric antagonist of the insect odorant receptor co-receptor (Orco), a crucial component of the insect olfactory system.[1] It was identified through the exploration of structural analogues of VUAA1, the first-in-class synthetic agonist of Orco. This guide focuses on the comparative analysis of this compound, its parent agonist VUAA1, and another structural analogue, VU0450667, which also exhibits antagonistic properties. Understanding the structure-activity relationships and differential effects of these compounds is vital for the development of novel insect behavior-modifying agents and as pharmacological tools to dissect the intricacies of insect olfaction.
Performance Data
The following table summarizes the available quantitative data on the potency of this compound and its structural analogues in modulating Orco activity. The data has been compiled from various studies employing heterologous expression systems and in vivo preparations.
| Compound | Target | Assay Type | Species | Effect | Potency (log M) | Potency (µM) | Reference |
| This compound (VU0183254) | AgOrco | Calcium Mobilization (vs. VUAA1) | Anopheles gambiae | Antagonist | -4.9 ± 0.09 | 12.6 | [2] |
| AgOrco-AgOr65 | Calcium Mobilization (vs. eugenol) | Anopheles gambiae | Antagonist | -4.8 ± 0.06 | 15.8 | [2] | |
| VUAA1 | DmelOrco | Calcium Mobilization | Drosophila melanogaster | Agonist | -4.33 ± 0.03 | 46.8 | [3] |
| Orco | Whole-cell Patch Clamp | Apocrypta bakeri | Agonist | - | 64 ± 7 | [4] | |
| VU0450667 | AgOrco | Calcium Mobilization (vs. VUAA1) | Anopheles gambiae | Antagonist | -2.8 ± 0.72 | 1585 | [2] |
Note: Potency values can vary depending on the specific experimental conditions, cell types, and Orco orthologs used. Direct comparison between studies should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Calcium Mobilization Assay
This assay is a high-throughput method to measure the activation or inhibition of Orco expressed in heterologous cells by monitoring changes in intracellular calcium concentration.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with plasmids encoding the desired Orco and specific odorant receptor (OR) subunits using a suitable transfection reagent.
-
Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom microplates and incubated for 24-48 hours to allow for receptor expression.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The plate is incubated in the dark at 37°C for 45-60 minutes.
-
Compound Addition and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of test compounds (agonists or antagonists). For antagonist assays, the antagonist is added first, followed by a challenge with a known agonist. Fluorescence intensity is monitored in real-time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration. EC50 (for agonists) or IC50 (for antagonists) values are calculated using a four-parameter logistic equation.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of Orco in response to chemical modulators.
-
Cell Preparation: HEK293 cells expressing the Orco channel are grown on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external bath solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.
-
Seal Formation and Recording: The recording pipette is brought into contact with a cell membrane to form a high-resistance (GΩ) seal. The membrane patch is then ruptured to achieve the whole-cell configuration. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: Test compounds are applied to the cell via a perfusion system. The resulting changes in membrane current are recorded.
-
Data Analysis: The amplitude of the current response is measured at different compound concentrations to generate dose-response curves and determine EC50 or IC50 values.
Single Sensillum Recording (SSR)
SSR is an in vivo technique used to measure the activity of olfactory sensory neurons (OSNs) within their native environment in the insect antenna or maxillary palp.
-
Insect Preparation: An insect is immobilized in a pipette tip or on a slide with wax, exposing the antenna or maxillary palp.
-
Electrode Placement: A reference electrode (e.g., a tungsten wire) is inserted into the insect's eye or another part of the body. A recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum.
-
Odorant Delivery: A controlled puff of air carrying a specific concentration of the test compound is delivered to the sensillum.
-
Signal Recording: The electrical activity (action potentials or spikes) of the OSNs within the sensillum is recorded before, during, and after odorant stimulation.
-
Data Analysis: The change in spike frequency in response to the compound is quantified. For antagonists like this compound, the reduction in the spike frequency elicited by a known odorant is measured.
Visualizations
Signaling Pathway of Insect Odorant Receptors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insect odorant receptors: channeling scent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Conserved Aspartic Acid Is Important for Agonist (VUAA1) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of the insect olfactory receptor Orco - PMC [pmc.ncbi.nlm.nih.gov]
Validating In-Silico Predictions of VUANT1 Binding to the Insect Odorant Receptor Co-Receptor (Orco)
A Comparative Guide for Researchers
In the realm of entomology and pest management, the discovery of novel molecules that modulate insect behavior is of paramount importance. In-silico screening has emerged as a powerful tool to predict the binding of small molecules to protein targets. However, computational predictions are not a substitute for empirical validation. This guide provides a comprehensive comparison of experimental methods to validate the in-silico predicted binding of VUANT1, a known allosteric antagonist, to its target, the insect odorant receptor co-receptor (Orco).
This guide is intended for researchers, scientists, and drug development professionals working on insect sensory neurobiology and the development of novel insect control agents. We will delve into the experimental data supporting this compound's activity, compare it with other known Orco modulators, and provide detailed protocols for the key validation assays.
Understanding the Target: The Orco Ion Channel
Insect odorant receptors (ORs) are heteromeric ion channels composed of a variable, odorant-binding subunit (ORx) and a highly conserved co-receptor subunit, Orco.[1][2] The Orco subunit is essential for the proper localization and function of the OR complex, forming a non-selective cation channel.[1][3][4] Molecules that modulate Orco activity can have a broad impact on an insect's sense of smell, making Orco an attractive target for the development of novel insecticides or repellents.
Below is a diagram illustrating the signaling pathway of the insect odorant receptor complex.
Comparative Performance of Orco Modulators
Several molecules have been identified that directly interact with the Orco subunit. This section compares the activity of the antagonist this compound with the well-characterized Orco agonists VUAA1 and OLC12. The data presented here is derived from studies utilizing heterologous expression systems, which are crucial for isolating the activity of the Orco channel.
| Compound | Target | Action | Assay System | IC50 / EC50 | Reference |
| This compound (VU0183254) | AgOrco (Anopheles gambiae) | Allosteric Antagonist | Calcium Mobilization (HEK cells) | ~10 µM | [4] |
| VUAA1 | AgOrco (Anopheles gambiae) | Agonist | Two-Electrode Voltage Clamp (Xenopus oocytes) | ~1.6 µM | [5] |
| OLC12 | Dmel\Orco (Drosophila melanogaster) | Agonist | Two-Electrode Voltage Clamp (Xenopus oocytes) | 0.44 µM | [6][7] |
Experimental Validation Workflow
The validation of in-silico predictions for a compound like this compound typically follows a multi-step experimental workflow. This process begins with in vitro assays to confirm direct interaction and functional modulation of the target protein, followed by ex vivo or in vivo experiments to assess its effect in a more physiologically relevant context.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of validating computational predictions. Below are detailed protocols for the key assays used to characterize this compound and other Orco modulators.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the direct measurement of ion channel activity in response to a compound.[8]
Protocol:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by treating them with collagenase.
-
cRNA Injection: Inject oocytes with cRNA encoding the Orco subunit (and ORx subunit if studying heteromeric channels). Incubate the oocytes for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
-
Compound Application: Dissolve this compound or other test compounds in the perfusion solution and apply to the oocyte. For antagonists, co-apply with a known agonist (e.g., VUAA1 or OLC12) after a pre-incubation period.
-
Data Acquisition and Analysis: Record the current responses using an amplifier and digitizer. Analyze the data to determine parameters such as EC50 for agonists or IC50 for antagonists.[6]
Calcium Mobilization Assay in HEK293 Cells
This is a high-throughput method to assess the function of ion channels that are permeable to calcium or that trigger downstream calcium signaling.[4][9]
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in a suitable medium. Transiently transfect the cells with a plasmid containing the Orco gene.
-
Cell Plating: Plate the transfected cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer containing the dye for approximately 1 hour at 37°C.[10]
-
Compound Addition: Prepare a plate with the test compounds (e.g., this compound) and control compounds. For antagonist screening, prepare a separate plate with an agonist (e.g., VUAA1).
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. The instrument then adds the compounds to the cell plate and immediately begins to measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.[9][11]
-
Data Analysis: Analyze the fluorescence data to determine the concentration-response curves and calculate EC50 or IC50 values.
Single Sensillum Recording (SSR) in Insects
SSR is an ex vivo technique that measures the firing of action potentials from individual olfactory sensory neurons housed within a sensillum on an insect's antenna or maxillary palp.[12][13][14] This provides a physiologically relevant assessment of a compound's effect on olfaction.
Protocol:
-
Insect Preparation: Immobilize an insect (e.g., a mosquito or fruit fly) in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed and accessible.[13]
-
Electrode Placement:
-
Odorant Delivery: Deliver a continuous stream of humidified air over the antenna. Introduce a pulse of a known odorant (that activates the neuron in the targeted sensillum) into the airstream to elicit a baseline response.
-
Compound Application: To test an antagonist like this compound, the compound can be delivered in the airstream prior to and during the odorant pulse.
-
Data Acquisition and Analysis: Record the electrical signals from the neuron using an amplifier. The signals are typically spikes (action potentials). Count the number of spikes before, during, and after odorant and compound application to determine the extent of inhibition or activation.[15]
Conclusion
The validation of in-silico predictions is a critical step in the discovery and development of novel chemical modulators. For a compound like this compound, a multi-faceted approach combining in vitro and ex vivo techniques is essential to confirm its antagonistic activity at the insect Orco channel. The data and protocols presented in this guide offer a framework for researchers to rigorously and objectively evaluate their computational findings and to compare the performance of new compounds against established benchmarks. This systematic validation process will ultimately accelerate the identification of potent and selective molecules for the effective control of insect pests.
References
- 1. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution, developmental expression and function of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional agonism of insect odorant receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Agonists and Antagonists of the Insect Odorant Receptor Co-Receptor Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Agonists and Antagonists of the Insect Odorant Receptor Co-Receptor Subunit | PLOS One [journals.plos.org]
- 8. Elucidation of the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 13. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 14. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of VUANT1: A Procedural Guide for Uncharacterized Research Chemicals
Disclaimer: An extensive search for the Safety Data Sheet (SDS) and specific disposal procedures for VUANT1 (CAS No. 663212-40-6), an allosteric antagonist of insect odorant receptor ion channels, did not yield a publicly available document. The proper disposal of any chemical, particularly a novel or uncharacterized compound, is contingent upon the detailed information provided in its SDS. In the absence of this critical document, this compound must be treated as a hazardous waste of unknown characteristics.
This guide provides a general, safety-first framework for researchers, scientists, and drug development professionals to manage the disposal of a novel or uncharacterized chemical compound like this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal-related activities.[1][2][3]
I. Initial Hazard Assessment and Waste Identification
When the hazards of a chemical are unknown, it is crucial to assume it is hazardous.[4] The first step is to gather all available information to create a preliminary risk profile.
Experimental Protocol: Preliminary Waste Characterization
For a novel compound like this compound, a full characterization of the waste stream is essential for safe disposal. This should be performed on a small, representative sample of the waste material.
-
Information Gathering:
-
Physical and Chemical Property Assessment (to be performed by trained personnel in a controlled environment):
-
pH and Corrosivity (B1173158) Test: Use a calibrated pH meter or pH strips to determine the corrosivity of aqueous waste. A pH ≤ 2 or ≥ 12.5 classifies the waste as corrosive.[6]
-
Water Reactivity Test: In a fume hood, cautiously add a small amount of the waste to water and observe for any reaction, such as gas evolution or a significant temperature change.[7][8]
-
Flammability Test: For liquid waste, determine the flashpoint. For solid waste, a simple flame test on a small sample can indicate flammability. Note that this should be done with extreme caution and appropriate safety measures.[8]
-
II. Quantitative Data Summary for General Hazardous Waste
The following table summarizes general hazardous waste characteristics and their implications for disposal. Since specific data for this compound is unavailable, this table provides a framework for how to categorize the waste once preliminary characterization is complete.
| Hazard Characteristic | Defining Criteria | Disposal Considerations | Regulatory Compliance |
| Ignitability | Liquids with a flash point < 140°F; Solids that can spontaneously combust; Oxidizers. | Store away from ignition sources. Do not mix with oxidizers. Use fire-proof containers. | Segregate from other waste streams. |
| Corrosivity | Aqueous solutions with pH ≤ 2 or ≥ 12.5. | Store in corrosion-resistant containers. Do not mix acids and bases. Neutralization may be an option with EHS approval. | Ensure container compatibility. |
| Reactivity | Unstable under normal conditions; Reacts violently with water; Generates toxic gases when mixed with water or corrosives. | Store in a stable environment. Do not mix with other chemicals. Segregate from all other waste. | Requires specialized handling and disposal. |
| Toxicity | Contains constituents that are harmful if ingested or absorbed. | Minimize exposure through appropriate PPE. Collect all contaminated materials for disposal. | Must be disposed of through a licensed hazardous waste vendor. |
III. Step-by-Step Disposal Procedure for this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound in the absence of an SDS.
-
Treat as Hazardous Waste: Assume this compound and any materials it has contacted are hazardous.[4]
-
Proper Containment:
-
Labeling:
-
Affix a hazardous waste label to the container immediately.[5][12]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (CAS No. 663212-40-6)"
-
All components of the waste, including solvents and their approximate percentages.
-
The date waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Segregation and Storage:
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10][11]
-
The SAA should be at or near the point of generation and away from drains or high-traffic areas.[11]
-
Ensure the waste is segregated from incompatible materials. As the reactivity of this compound is unknown, it should be stored separately from all other waste streams.[10]
-
-
Consult EHS and Request Pickup:
-
Contact your institution's EHS department to inform them of the uncharacterized waste.[1]
-
Provide EHS with all available information about this compound, including its known function as an insect odorant receptor antagonist and any data from your preliminary waste characterization.
-
Submit a hazardous waste pickup request through your institution's designated system.[12]
-
-
Record Keeping:
-
Maintain a detailed log of all this compound waste generated, including quantities and dates of accumulation.
-
IV. Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of a novel research chemical like this compound.
References
- 1. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. benchchem.com [benchchem.com]
- 5. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. uttyler.edu [uttyler.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Essential Safety and Handling Protocols for VUANT1
Disclaimer: The identifier "VUANT1" does not correspond to a recognized chemical compound in standard databases. The following guidance is based on established safety protocols for handling potentially hazardous chemical substances in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the compound they are working with to ensure appropriate safety measures are taken.
This document provides essential, immediate safety and logistical information for the handling and disposal of a potentially hazardous chemical agent, referred to herein as this compound. These procedural, step-by-step guidelines are designed to answer specific operational questions and establish a foundation of safety and trust in your laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure and ensuring personal safety when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1] | Protects against splashes, sprays, and airborne particles that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or barrier laminate).[1] | Prevents skin contact with the chemical, which may cause irritation, allergic reactions, or be absorbed through the skin.[2] It is recommended to change gloves frequently.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, a respirator may be necessary. | Prevents inhalation of potentially toxic or irritating vapors.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials, heat, and direct sunlight.[3]
-
Keep containers tightly closed when not in use and ensure they are properly labeled.[3]
Handling and Use:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[2]
-
Wash hands thoroughly after handling and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Response:
-
In the event of a small spill, alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a spill kit.
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
All waste material containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste.[4]
-
Collect all hazardous waste in properly labeled, sealed containers.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][5]
-
Empty containers should be rinsed, and the rinsate collected as hazardous waste. The original labels should be defaced before the container is discarded.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
